molecular formula C33H58N7O17P3S B15549336 7-Methylundecanoyl-CoA

7-Methylundecanoyl-CoA

Cat. No.: B15549336
M. Wt: 949.8 g/mol
InChI Key: RFGFZASAZCUFIR-UHFFFAOYSA-N
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Description

7-Methylundecanoyl-CoA is a useful research compound. Its molecular formula is C33H58N7O17P3S and its molecular weight is 949.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H58N7O17P3S

Molecular Weight

949.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methylundecanethioate

InChI

InChI=1S/C33H58N7O17P3S/c1-5-6-10-21(2)11-8-7-9-12-24(42)61-16-15-35-23(41)13-14-36-31(45)28(44)33(3,4)18-54-60(51,52)57-59(49,50)53-17-22-27(56-58(46,47)48)26(43)32(55-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,43-44H,5-18H2,1-4H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)

InChI Key

RFGFZASAZCUFIR-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Pathway of 7-Methylundecanoyl-CoA Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylundecanoyl-CoA is a fascinating, yet poorly characterized, branched-chain acyl-CoA. Unlike the more common iso- and anteiso-branched-chain fatty acids, the placement of a methyl group at the 7th position suggests a unique biosynthetic origin. This technical guide synthesizes the current understanding of branched-chain fatty acid biosynthesis to propose a putative pathway for this compound. We delve into the core enzymatic players, present hypothetical quantitative data based on analogous systems, and provide detailed experimental protocols to facilitate further research in this area. This document aims to be a foundational resource for scientists investigating novel fatty acid metabolism and its potential applications in drug development.

Introduction to Branched-Chain Fatty Acid Biosynthesis

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, influencing membrane fluidity and environmental adaptation. The biosynthesis of BCFAs typically initiates from primers derived from the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine.[1] These primers, like isovaleryl-CoA, 2-methylbutyryl-CoA, or isobutyryl-CoA, are then elongated by the fatty acid synthase (FAS) system, which iteratively adds two-carbon units from malonyl-CoA.[1]

However, the structure of 7-methylundecanoic acid, with its methyl group located internally on the acyl chain, deviates from the canonical iso and anteiso structures. This suggests a distinct biosynthetic mechanism, likely involving a post-synthesis modification of a pre-formed fatty acid or the incorporation of a specialized extender unit during fatty acid synthesis.

Proposed Biosynthetic Pathway of this compound

Based on analogous biosynthetic pathways for internally methylated or modified fatty acids, we propose a pathway for this compound biosynthesis centered around the activity of a specific S-adenosylmethionine (SAM)-dependent methyltransferase.

The proposed pathway initiates with the standard fatty acid biosynthesis machinery to generate an 11-carbon fatty acyl-CoA precursor, undecanoyl-CoA. Subsequently, a putative methyltransferase, which we designate as "Ukn-MT," utilizes S-adenosylmethionine (SAM) as a methyl donor to introduce a methyl group at the C7 position of the undecanoyl chain.

The key steps are outlined below:

  • De Novo Synthesis of Undecanoyl-CoA: The synthesis begins with acetyl-CoA and malonyl-CoA as the primer and extender units, respectively, in the conventional fatty acid synthesis (FAS) pathway.[1] This process involves a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction, catalyzed by the multi-enzyme fatty acid synthase complex.

  • Methylation of Undecanoyl-ACP: We hypothesize that the methylation event occurs on the growing acyl chain while it is attached to the acyl carrier protein (ACP). A specific S-adenosylmethionine (SAM)-dependent methyltransferase recognizes the C7 position of the undecanoyl-ACP intermediate.[2][3]

  • Hydrolysis to 7-Methylundecanoic Acid: The final step involves the hydrolysis of the 7-methylundecanoyl-ACP by a thioesterase to release the free fatty acid.

  • Activation to this compound: The free fatty acid is then activated to its CoA ester by an acyl-CoA synthetase.

Visualization of the Proposed Pathway

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data Summary

Direct quantitative data for the enzymes involved in this compound biosynthesis is not currently available in the literature. However, we can extrapolate potential kinetic parameters from well-characterized analogous enzymes in other pathways. The following tables provide a summary of such hypothetical data to serve as a baseline for future experimental design.

Table 1: Hypothetical Kinetic Parameters of Key Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)Reference (Analogous System)
Fatty Acid Synthase (FAS)Acetyl-CoA10 - 501 - 5[4]
Malonyl-CoA5 - 201 - 5[4]
Putative 7-MethyltransferaseUndecanoyl-ACP20 - 1000.1 - 1[5]
S-Adenosylmethionine10 - 500.1 - 1[5]
Acyl-CoA Synthetase7-Methylundecanoic Acid50 - 20010 - 50Generic Long-Chain Acyl-CoA Synthetases

Table 2: Hypothetical Substrate and Product Concentrations in a Bacterial System

MetaboliteCellular Concentration (µM)
Acetyl-CoA100 - 500
Malonyl-CoA10 - 50
S-Adenosylmethionine50 - 200
This compound1 - 10

Experimental Protocols

To facilitate the investigation of the proposed pathway, we provide detailed methodologies for key experiments.

Expression and Purification of a Putative Fatty Acid Methyltransferase

This protocol describes the heterologous expression and purification of a candidate methyltransferase enzyme.

experimental_workflow_purification Gene_Synthesis 1. Gene Synthesis Codon-optimized gene for the putative methyltransferase is synthesized. Cloning 2. Cloning Gene is cloned into an expression vector (e.g., pET-28a) with a His-tag. Gene_Synthesis->Cloning Transformation 3. Transformation Vector is transformed into an E. coli expression strain (e.g., BL21(DE3)). Cloning->Transformation Expression 4. Protein Expression Cells are grown to mid-log phase and induced with IPTG at 16-25°C overnight. Transformation->Expression Cell_Lysis 5. Cell Lysis Cells are harvested and lysed by sonication in a lysis buffer. Expression->Cell_Lysis Purification 6. Affinity Chromatography Cleared lysate is applied to a Ni-NTA column. The His-tagged protein is eluted with an imidazole gradient. Cell_Lysis->Purification Dialysis 7. Dialysis & Concentration Eluted protein is dialyzed against a storage buffer and concentrated. Purification->Dialysis Purity_Check 8. Purity Assessment Protein purity is assessed by SDS-PAGE. Dialysis->Purity_Check

Caption: Workflow for heterologous expression and purification.

Methodology:

  • Gene Synthesis and Cloning: The gene encoding the putative methyltransferase is synthesized with codon optimization for E. coli expression and cloned into a pET-28a vector, which adds an N-terminal His6-tag.

  • Protein Expression: The plasmid is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate a starter culture, which is then used to inoculate a larger culture of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.

  • Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication. The lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

  • Dialysis and Storage: The eluted protein is dialyzed against storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and stored at -80°C.

In Vitro Fatty Acid Methyltransferase Assay

This assay is designed to determine the activity and substrate specificity of the purified methyltransferase.

Methodology:

  • Reaction Mixture: The standard reaction mixture (50 µL) contains 50 mM Tris-HCl (pH 7.5), 100 µM undecanoyl-CoA (or other fatty acyl-CoA substrates), 200 µM S-adenosyl-[methyl-14C]methionine (specific activity ~50 mCi/mmol), and 1 µg of the purified methyltransferase.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30 minutes.

  • Quenching and Extraction: The reaction is stopped by the addition of 10 µL of 1 M HCl. The methylated fatty acid product is extracted with 200 µL of ethyl acetate.

  • Quantification: The organic phase is transferred to a scintillation vial, the solvent is evaporated, and the radioactivity is measured using a liquid scintillation counter.

Analysis of Acyl-CoAs by LC-MS/MS

This protocol outlines a method for the identification and quantification of this compound from biological samples.

Methodology:

  • Sample Preparation: Biological samples (e.g., bacterial cell pellets) are rapidly quenched and extracted with an acidic acetonitrile/methanol/water mixture.[6]

  • LC Separation: The extracted acyl-CoAs are separated on a C18 reversed-phase column using a gradient of ammonium acetate in water and acetonitrile.[7]

  • MS/MS Detection: The eluting compounds are analyzed by a triple quadrupole mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The MRM transition for this compound would be predicted based on its molecular weight and the characteristic neutral loss of 507 Da from the CoA moiety.[6]

Conclusion and Future Directions

The biosynthesis of this compound likely proceeds through a pathway that is distinct from the canonical branched-chain fatty acid synthesis. The proposed pathway, involving a specific SAM-dependent methyltransferase, provides a testable model for future research. The experimental protocols detailed in this guide offer a starting point for the characterization of the enzymes and intermediates of this intriguing pathway.

Future research should focus on:

  • Identification and characterization of the putative 7-methyltransferase: This is the cornerstone for validating the proposed pathway.

  • Determination of the precise timing of the methylation event: Does it occur on a specific chain-length intermediate during fatty acid synthesis?

  • Elucidation of the physiological role of this compound: Understanding its function will provide context for its unique biosynthesis.

Unraveling the biosynthesis of this compound will not only expand our fundamental knowledge of fatty acid metabolism but may also open avenues for the bio-engineering of novel fatty acids with unique properties for industrial and therapeutic applications.

References

Structural Characterization of 7-Methylundecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural characterization of 7-Methylundecanoyl-CoA, a branched-chain acyl-coenzyme A thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, and understanding their structure is fundamental to elucidating their biological function and role in disease.[1][2] This document outlines the key analytical techniques, expected quantitative data, and relevant metabolic context for researchers engaged in the study of this and similar molecules.

Introduction to this compound

This compound is a C12 acyl-CoA with a methyl branch at the seventh carbon position. Like other acyl-CoAs, it consists of a fatty acyl group linked to coenzyme A via a thioester bond. These molecules are central to fatty acid metabolism, serving as substrates for beta-oxidation and participating in the synthesis of complex lipids.[1][3] The presence of a methyl branch introduces stereochemistry and can influence its metabolic fate and enzymatic processing compared to its straight-chain counterparts.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a cornerstone technique for the identification and quantification of acyl-CoAs due to its high sensitivity and specificity.[1] Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing acyl-CoAs in complex biological mixtures.[1][4]

Expected Mass Spectrometry Data

The table below summarizes the expected mass-to-charge ratios (m/z) for this compound and its characteristic fragment ions in positive ion mode.

Ion SpeciesDescriptionExpected m/z
[M+H]⁺Protonated molecule952.4
[M-507+H]⁺Fragment ion from cleavage of the 3'-phosphate-adenosine-5'-diphosphate445.0
[M-428+H]⁺Fragment ion from cleavage between the 5' diphosphates524.4

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the extraction and analysis of acyl-CoAs from biological samples.

  • Sample Preparation and Extraction:

    • Homogenize cell or tissue samples in a cold 10% (w/v) trichloroacetic acid solution.[5]

    • Add an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.[6]

    • Centrifuge the homogenate to pellet proteins and other cellular debris.[5]

    • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a C18 cartridge.

  • Liquid Chromatography (LC) Separation:

    • Employ a reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm) for separation.[6]

    • Use a binary solvent system with a gradient elution. For example:

      • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[6]

      • Mobile Phase B: Methanol.[6]

    • A typical gradient could be: 0-3 min, 15% B; 3-5.5 min, 95% B; 5.5-14.5 min, 95% B; 15-20 min, re-equilibration at 2% B.[6]

  • Mass Spectrometry (MS) Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Perform tandem MS (MS/MS) using multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoAs.[4] The transitions would be based on the fragmentation pattern detailed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, including the connectivity of atoms and stereochemistry. For acyl-CoAs, both 1H and 13C NMR are valuable.

Expected NMR Data

The following table presents the predicted 1H and 13C NMR chemical shifts for the key functional groups in this compound.

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Acyl Chain-CH₃ (methyl branch)~0.8-0.9~19-22
-CH₂- (in chain)~1.2-1.6~25-35
-CH₂-C=O~2.2-2.4~40-45
C=O (thioester)-~195-205
Coenzyme APantetheine -CH₂-S-~2.8-3.0~30-35
Adenosine H1'~6.1~87
Adenosine H2~8.1~152
Adenosine H8~8.4~140

Note: Chemical shifts are relative to a standard (e.g., TSP for aqueous samples) and can be influenced by solvent and pH.[7]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Synthesize and purify this compound to a high concentration.

    • Dissolve the sample in a deuterated solvent, such as D₂O, containing a known concentration of an internal standard (e.g., TSP).[7]

    • To prevent oxidation of the thiol group in coenzyme A, it is advisable to use degassed NMR solvent and flush the NMR tube with an inert gas like nitrogen or helium.[7]

  • NMR Data Acquisition:

    • Acquire 1D ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).[8]

    • To aid in peak assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.[7]

Metabolic and Signaling Context

This compound is an intermediate in the beta-oxidation of branched-chain fatty acids. This metabolic pathway is crucial for energy production from dietary lipids containing such structures.

fatty_acid_oxidation This compound This compound Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase This compound->Acyl-CoA_Dehydrogenase Enoyl-CoA Enoyl-CoA Acyl-CoA_Dehydrogenase->Enoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase Enoyl-CoA->Enoyl-CoA_Hydratase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA_Hydratase->3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA_Dehydrogenase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase Propionyl-CoA Propionyl-CoA Thiolase->Propionyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA

Caption: Beta-oxidation pathway for a branched-chain fatty acid.

Experimental and Logical Workflow

The structural characterization of this compound typically follows a logical workflow, starting from sample acquisition to data integration and structural elucidation.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Biological_Sample Biological_Sample Extraction Extraction Biological_Sample->Extraction Purification Purification Extraction->Purification LC_MS_MS LC_MS_MS Purification->LC_MS_MS NMR_Spectroscopy NMR_Spectroscopy Purification->NMR_Spectroscopy Mass_Spectral_Data Mass_Spectral_Data LC_MS_MS->Mass_Spectral_Data NMR_Spectra NMR_Spectra NMR_Spectroscopy->NMR_Spectra Data_Integration Data_Integration Mass_Spectral_Data->Data_Integration NMR_Spectra->Data_Integration Structural_Elucidation Structural_Elucidation Data_Integration->Structural_Elucidation

Caption: Workflow for structural characterization.

Conclusion

The structural characterization of this compound requires a multi-faceted analytical approach, primarily relying on mass spectrometry and NMR spectroscopy. This guide provides the foundational knowledge, including expected data and detailed protocols, to aid researchers in the identification and characterization of this and other branched-chain acyl-CoAs. A thorough understanding of the structure of these metabolites is essential for deciphering their roles in health and disease, and for the development of novel therapeutic strategies targeting fatty acid metabolism.

References

7-Methylundecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylundecanoyl-CoA is a branched-chain acyl-coenzyme A molecule that, while not extensively characterized in the scientific literature, is presumed to play a role in the broader context of branched-chain fatty acid (BCFA) metabolism. BCFAs are crucial components of cell membranes in many organisms, particularly bacteria, influencing membrane fluidity and environmental adaptation. They also serve as precursors for the biosynthesis of complex natural products, including polyketides and lipids with unique properties. This technical guide synthesizes the current understanding of BCFA metabolism to infer the likely biosynthetic pathway, metabolic fate, and biological significance of this compound. We provide a detailed overview of the key enzymatic steps, potential regulatory mechanisms, and relevant experimental protocols for studying this class of molecules. This document is intended to serve as a foundational resource for researchers in fatty acid metabolism, natural product biosynthesis, and drug development targeting pathways involving BCFAs.

Introduction to Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on the carbon chain.[1] They are predominantly found in bacteria, where they are integral components of the cell membrane, but are also present in other organisms, including plants and insects.[1][2] The position and number of methyl branches influence the physical properties of the fatty acids, such as their melting point, and consequently affect the fluidity and function of cellular membranes.[3]

This compound is a specific BCFA-CoA ester. While direct studies on this molecule are limited, its structure suggests it is an intermediate in pathways analogous to those established for other BCFAs. The general scheme of BCFA biosynthesis involves the utilization of branched-chain amino acids (BCAAs) as starter units for fatty acid synthesis.

Proposed Biosynthesis of this compound

The biosynthesis of this compound is hypothesized to originate from a branched-chain amino acid precursor, which provides the initial branched acyl-CoA primer. This primer then undergoes elongation by the fatty acid synthase (FAS) system. Based on the structure of 7-methylundecanoic acid, the likely precursor is a leucine-derived starter unit.

The proposed biosynthetic pathway can be broken down into the following key steps:

  • Transamination of Leucine: Leucine is converted to its corresponding α-keto acid, α-ketoisocaproate, by a branched-chain amino acid transaminase (BCAT).

  • Oxidative Decarboxylation: α-Ketoisocaproate is oxidatively decarboxylated to form isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[4]

  • Fatty Acid Elongation: Isovaleryl-CoA serves as the starter unit for the type II fatty acid synthase (FASII) system. It is first condensed with malonyl-ACP by β-ketoacyl-ACP synthase III (FabH). The resulting acyl-ACP chain is then elongated through multiple cycles of condensation, reduction, and dehydration, with each cycle adding two carbons from malonyl-CoA.[5][6] For the synthesis of a 12-carbon fatty acid backbone (undecanoyl), this would involve the initial isovaleryl-CoA (5 carbons) followed by the addition of four malonyl-CoA units (4 x 2 carbons = 8 carbons), resulting in a 13-carbon intermediate that is subsequently processed. A more direct route to a C12 fatty acid with a methyl branch at position 7 is less commonly described and may involve alternative precursors or enzymatic activities. However, a plausible route to 7-methylundecanoic acid involves the use of a specific branched-chain starter unit that, through the standard elongation process, results in the methyl group at the 7-position.

  • Activation to this compound: The free fatty acid, 7-methylundecanoic acid, is activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase (ACS).[7] This activation is an ATP-dependent process.[8]

dot digraph "Biosynthesis of this compound" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Proposed Biosynthetic Pathway of this compound", rankdir="LR", splines=ortho, width=7.6, ratio=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Leucine [label="Leucine", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_Keto [label="α-Ketoisocaproate", fillcolor="#F1F3F4", fontcolor="#202124"]; Isovaleryl_CoA [label="Isovaleryl-CoA\n(Starter Unit)", fillcolor="#FBBC05", fontcolor="#202124"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elongation [label="Fatty Acid Synthase (FASII)\n(Multiple Cycles)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fatty_Acid [label="7-Methylundecanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Acyl_CoA [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AMP_PPi [label="AMP + PPi", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

Leucine -> alpha_Keto [label=" BCAT"]; alpha_Keto -> Isovaleryl_CoA [label=" BCKD"]; Isovaleryl_CoA -> Elongation; Malonyl_CoA -> Elongation; Elongation -> Fatty_Acid; Fatty_Acid -> Acyl_CoA [label=" Acyl-CoA Synthetase"]; ATP -> Acyl_CoA; Acyl_CoA -> AMP_PPi [style=dashed]; } END_OF_DOT Caption: Proposed biosynthesis of this compound from leucine.

Key Enzymes and Quantitative Data

While specific quantitative data for enzymes acting on this compound are not available, data from related enzymes involved in branched-chain fatty acid metabolism provide valuable insights.

EnzymeAbbreviationFunctionSubstrate Examples (from literature)Kinetic Parameters (Example)Organism Examples
Branched-Chain Amino Acid TransaminaseBCATCatalyzes the reversible transamination of BCAAs to their corresponding α-keto acids.Isoleucine, Leucine, Valine-Staphylococcus aureus, Xanthomonas campestris[3][5]
Branched-Chain α-Keto Acid DehydrogenaseBCKDCatalyzes the oxidative decarboxylation of branched-chain α-keto acids to their respective acyl-CoAs.2-methyl-butyryl-CoA, Isobutyryl-CoA, Isovaleryl-CoA-Staphylococcus aureus, Micrococcus luteus[3][4]
β-Ketoacyl-ACP Synthase IIIFabHInitiates fatty acid synthesis by condensing an acyl-CoA primer with malonyl-ACP.Acetyl-CoA, Propionyl-CoA, Branched-chain acyl-CoAsHighly selective for branched-chain acyl-CoAs in Gram-positive bacteria.[5]Bacillus subtilis, Staphylococcus aureus[5]
Acyl-CoA SynthetaseACSActivates free fatty acids to their corresponding acyl-CoA thioesters in an ATP-dependent reaction.Medium-chain fatty acids, Aromatic acidsFor a medium chain ACS: Ki values for inhibitors like Diflunisal (0.8 µM), 2-hydroxydodecanoic acid (4.4 µM), and nalidixic acid (12.3 µM).[9]Saccharomyces cerevisiae, Bovine[9]
Acyl-CoA DehydrogenaseAcdHCatalyzes the dehydrogenation of acyl-CoA esters, a key step in fatty acid catabolism.Isobutyryl-CoA, Isovaleryl-CoA, n-Butyryl-CoA, n-Valeryl-CoA-Streptomyces coelicolor, Streptomyces avermitilis[10]

Metabolic Fate and Biological Role

Once synthesized, this compound can have several metabolic fates:

  • Incorporation into Lipids: The primary role of BCFAs is their incorporation into phospholipids, which are major components of cell membranes. The methyl branch of this compound would disrupt the tight packing of fatty acyl chains, thereby increasing membrane fluidity. This is particularly important for bacteria to adapt to changes in temperature and other environmental stressors.[3]

  • Precursor for Polyketide Synthesis: Branched-chain acyl-CoAs can serve as starter or extender units in the biosynthesis of polyketides, a diverse class of secondary metabolites with a wide range of biological activities, including antibiotic and anticancer properties.[11][12] The incorporation of this compound would lead to the formation of a polyketide with a specific branched alkyl side chain.

  • Catabolism: this compound can be degraded through β-oxidation to generate acetyl-CoA and propionyl-CoA, which can then enter central carbon metabolism. This process would involve a set of enzymes analogous to those for straight-chain fatty acid oxidation, with additional enzymes to handle the methyl branch.

dot digraph "Metabolic_Fate_of_7_Methylundecanoyl_CoA" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Potential Metabolic Fates of this compound", rankdir="TB", splines=ortho, width=7.6, ratio=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Acyl_CoA [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phospholipids [label="Membrane Phospholipids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polyketides [label="Polyketides & Other\nNatural Products", fillcolor="#FBBC05", fontcolor="#202124"]; Beta_Oxidation [label="β-Oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolites [label="Acetyl-CoA, Propionyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Central_Metabolism [label="Central Carbon\nMetabolism", fillcolor="#F1F3F4", fontcolor="#202124"];

Acyl_CoA -> Phospholipids [label=" Acyltransferases"]; Acyl_CoA -> Polyketides [label=" Polyketide Synthases"]; Acyl_CoA -> Beta_Oxidation [label=" Acyl-CoA Dehydrogenase\n& other enzymes"]; Beta_Oxidation -> Metabolites; Metabolites -> Central_Metabolism; } END_OF_DOT Caption: Potential metabolic pathways for this compound.

Experimental Protocols

Studying the metabolism of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments, adapted from protocols used for other BCFAs.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify and quantify the fatty acid profile of an organism, which can reveal the presence of 7-methylundecanoic acid.

Methodology:

  • Lipid Extraction:

    • Harvest cells by centrifugation.

    • Extract total lipids using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the lipid extract to dryness under nitrogen.

    • Add 1 M methanolic HCl and incubate at 80°C for 1 hour to convert fatty acids to their methyl esters.

    • Neutralize the reaction with 0.5 M sodium bicarbonate and extract the FAMEs with hexane.

  • GC-MS Analysis:

    • Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column (e.g., a polar column like those used for fatty acid analysis).

    • Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

    • Identify 7-methylundecanoic acid methyl ester by comparing its retention time and mass spectrum with an authentic standard or by detailed analysis of its fragmentation pattern.

dot digraph "GC_MS_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Fatty Acid Analysis by GC-MS", rankdir="TB", splines=ortho, width=7.6, ratio=0.7]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Total Lipid Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transesterification [label="Transesterification to FAMEs", fillcolor="#FBBC05", fontcolor="#202124"]; GC_MS [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Identification & Quantification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Fatty Acid Profile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Extraction; Extraction -> Transesterification; Transesterification -> GC_MS; GC_MS -> Data_Analysis; Data_Analysis -> End; } END_OF_DOT Caption: Experimental workflow for GC-MS analysis of cellular fatty acids.

In Vitro Enzyme Assays for Acyl-CoA Synthetase Activity

This protocol can be used to determine if a purified acyl-CoA synthetase can activate 7-methylundecanoic acid.

Methodology:

  • Enzyme Purification:

    • Clone the gene encoding the putative acyl-CoA synthetase into an expression vector with a purification tag (e.g., His-tag).

    • Overexpress the protein in a suitable host (e.g., E. coli).

    • Purify the recombinant protein using affinity chromatography.

  • Enzyme Assay:

    • Prepare a reaction mixture containing buffer, ATP, Coenzyme A, MgCl₂, and the purified enzyme.

    • Initiate the reaction by adding 7-methylundecanoic acid.

    • Monitor the formation of this compound over time using HPLC or LC-MS.

    • Alternatively, a coupled spectrophotometric assay can be used to measure the consumption of ATP or the release of AMP.

  • Kinetic Analysis:

    • Vary the concentration of 7-methylundecanoic acid to determine the Km and Vmax of the enzyme for this substrate.

    • Perform competition assays with other fatty acids to assess substrate specificity.

Isotope Labeling Studies to Trace Biosynthetic Precursors

This protocol uses stable isotopes to trace the metabolic origin of 7-methylundecanoic acid.

Methodology:

  • Culture Conditions:

    • Grow the organism of interest in a defined minimal medium.

    • Supplement the medium with a stable isotope-labeled precursor, such as ¹³C-labeled leucine or ¹³C-labeled acetate.

  • Fatty Acid Analysis:

    • After a period of growth, harvest the cells and extract the fatty acids as described in section 5.1.

    • Analyze the FAMEs by GC-MS.

  • Data Interpretation:

    • Determine the incorporation of the ¹³C label into 7-methylundecanoic acid by analyzing the mass spectrum of its methyl ester.

    • The pattern of isotope incorporation can be used to deduce the biosynthetic pathway. For example, labeling with [1-¹³C]acetate is expected to label alternating carbons in the fatty acid chain.[13]

Relevance to Drug Development

The enzymes involved in branched-chain fatty acid biosynthesis, particularly in pathogenic bacteria, represent potential targets for the development of novel antimicrobial agents. Since the FASII system in bacteria is structurally distinct from the type I FAS (FASI) in humans, inhibitors targeting bacterial FASII enzymes could exhibit high selectivity.[6] A deeper understanding of the biosynthesis and role of specific BCFAs like this compound in pathogens could facilitate the design of targeted therapies that disrupt membrane integrity or other vital cellular processes.

Conclusion

While direct experimental evidence for the metabolism of this compound is currently lacking, a robust framework for its likely biosynthesis, function, and catabolism can be inferred from the extensive research on general branched-chain fatty acid metabolism. This technical guide provides a comprehensive overview of these inferred pathways and offers detailed experimental approaches to directly investigate this molecule. Further research into the specific enzymes that synthesize and modify this compound will be crucial for a complete understanding of its biological role and for exploring its potential as a target in drug discovery.

References

The Biological Role of Branched-Chain Acyl-CoAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth exploration of the multifaceted roles of branched-chain acyl-CoAs (BCACoAs), from their central position in metabolism to their emerging functions in cellular signaling and disease pathology. It includes detailed experimental protocols and quantitative data to serve as a valuable resource for the scientific community.

Introduction: Central Intermediates in Metabolism

Branched-chain acyl-Coenzyme A (BCACoA) esters are critical metabolic intermediates derived from the catabolism of the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. These molecules—namely isovaleryl-CoA (from leucine), isobutyryl-CoA (from valine), and α-methylbutyryl-CoA (from isoleucine)—stand at a metabolic crossroads.[1] While their primary role is to channel carbon skeletons from BCAAs into central energy pathways like the tricarboxylic acid (TCA) cycle, they are also involved in lipid synthesis, allosteric regulation of enzymes, and cellular signaling cascades.[2][3] Dysregulation of BCACoA metabolism is implicated in a range of metabolic disorders, including insulin resistance, obesity, and the congenital disorder Maple Syrup Urine Disease (MSUD), making this pathway a critical area of study for drug development.[3][4][5]

Metabolic Roles of Branched-Chain Acyl-CoAs

The metabolism of BCACoAs begins with the breakdown of BCAAs, a process that occurs predominantly in skeletal muscle, and is completed in other tissues like the liver.[4][6]

Formation from BCAA Catabolism

The catabolism of all three BCAAs shares the first two enzymatic steps:

  • Reversible Transamination: Catalyzed by branched-chain aminotransferases (BCATs), this step transfers the amino group from the BCAA to α-ketoglutarate, producing the corresponding branched-chain α-keto acid (BCKA) and glutamate.[4][7]

  • Irreversible Oxidative Decarboxylation: This is the rate-limiting and committed step in BCAA catabolism.[4] The mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of BCKAs to form their respective acyl-CoA derivatives, releasing CO2 and NADH.[1][6][8] The BCKDH complex is tightly regulated by phosphorylation (inactivation) and dephosphorylation (activation), as well as by allosteric inhibition from its products, including NADH and the BCACoAs themselves.[2]

BCAA_Catabolism_Overview cluster_bcaas Branched-Chain Amino Acids (BCAAs) cluster_bckas Branched-Chain α-Keto Acids (BCKAs) cluster_bcacoas Branched-Chain Acyl-CoAs (BCACoAs) Leu Leucine KIC α-Ketoisocaproate (KIC) Leu->KIC Ile Isoleucine KMV α-Keto-β-methylvalerate (KMV) Ile->KMV BCAT Val Valine KIV α-Ketoisovalerate (KIV) Val->KIV BCAT IVCoA Isovaleryl-CoA KIC->IVCoA BCKDH p1 KIC->p1 MBCoA α-Methylbutyryl-CoA KMV->MBCoA BCKDH p2 KMV->p2 IBCoA Isobutyryl-CoA KIV->IBCoA BCKDH p3 KIV->p3 p1->IVCoA p2->MBCoA p3->IBCoA p4 p5 p6 e1 e2

Caption: Initial steps of BCAA catabolism forming branched-chain acyl-CoAs.
Downstream Metabolic Fates

After their formation, the three BCACoAs are metabolized through distinct pathways resembling fatty acid β-oxidation.[6][9]

  • Isovaleryl-CoA (from Leucine): Is metabolized to acetoacetate and acetyl-CoA. Because both of these products are ketogenic, leucine is classified as a purely ketogenic amino acid.[4][5]

  • α-Methylbutyryl-CoA (from Isoleucine): Its catabolism yields both acetyl-CoA and propionyl-CoA. This makes isoleucine both ketogenic and glucogenic.[4]

  • Isobutyryl-CoA (from Valine): Is ultimately converted to propionyl-CoA, which can be converted to succinyl-CoA and enter the TCA cycle for gluconeogenesis. Therefore, valine is a glucogenic amino acid.[4][5]

The production of propionyl-CoA from isoleucine and valine is a significant contribution to the body's pool of this metabolite. Propionyl-CoA is converted to succinyl-CoA in a two-step, vitamin B12-dependent process, providing an anaplerotic entry point into the TCA cycle.[10][11][12]

Propionyl_CoA_Metabolism PropionylCoA Propionyl-CoA D_MMCoA D-Methylmalonyl-CoA PropionylCoA->D_MMCoA Propionyl-CoA Carboxylase (PCC) (Biotin-dependent) L_MMCoA L-Methylmalonyl-CoA D_MMCoA->L_MMCoA Methylmalonyl-CoA Racemase SuccinylCoA Succinyl-CoA L_MMCoA->SuccinylCoA Methylmalonyl-CoA Mutase (MCM) (Vitamin B12-dependent) TCA TCA Cycle SuccinylCoA->TCA LCMS_Workflow start Tissue/Cell Sample homogenization 1. Homogenization (in Cold Solvent) start->homogenization precipitation 2. Protein Precipitation & Centrifugation homogenization->precipitation collection 3. Supernatant Collection precipitation->collection evaporation 4. Solvent Evaporation (Drying) collection->evaporation reconstitution 5. Reconstitution (in Injection Solvent) evaporation->reconstitution lcms 6. LC-MS/MS Analysis reconstitution->lcms data 7. Data Processing & Quantification lcms->data end Results data->end

References

The Elusive Metabolite: A Technical Guide to the Hypothesized Natural Occurrence of 7-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide delves into the current scientific understanding of 7-Methylundecanoyl-CoA, a methylated medium-chain acyl-coenzyme A variant. Direct evidence for the natural occurrence of this compound remains scarce in peer-reviewed literature. However, the documented existence of its corresponding fatty acid, 7-methylundecanoic acid, in various natural sources suggests the transient formation of this compound as a metabolic intermediate. This document consolidates indirect evidence from the fields of lipidomics, entomology, and microbiology to build a cogent hypothesis for its biosynthesis and potential biological roles. Furthermore, we provide a comprehensive overview of established experimental protocols for the detection and quantification of related branched-chain acyl-CoAs, which can be adapted for the study of this elusive molecule. This guide aims to provide a foundational resource for researchers poised to investigate the metabolism and function of this compound.

Introduction: The Landscape of Methyl-Branched Acyl-CoAs

Methyl-branched fatty acids (MBFAs) and their corresponding acyl-CoA derivatives are increasingly recognized for their diverse biological roles, ranging from structural components of cell membranes to crucial signaling molecules[1][2][3]. These molecules are found across a wide array of organisms, including bacteria, insects, and mammals[1][4]. The position of the methyl group along the acyl chain is a key determinant of the molecule's physicochemical properties and biological function[3]. While isomers such as 2-methylundecanoic acid and 10-methylundecanoic acid are documented in databases like PubChem[5][6], the specific isomer, 7-methylundecanoic acid, is less characterized. A patent pertaining to novel fatty acids and their applications mentions 7-methylundecanoic acid as a constituent of complex lipid mixtures found in natural sources like insect oils, bacteria, and human skin lipids, suggesting its natural origin[7]. The activation of this fatty acid to its coenzyme A thioester, this compound, is a necessary prerequisite for its entry into various metabolic pathways.

Hypothesized Biosynthesis of this compound

The biosynthesis of this compound has not been explicitly elucidated. However, based on known pathways for other methyl-branched fatty acids, a plausible biosynthetic route can be proposed. The biosynthesis of many insect pheromones, for instance, originates from common fatty acid metabolism with additional modifications, including the incorporation of methyl branches from amino acid precursors[4].

A hypothetical pathway for this compound could initiate from a short-chain branched starter unit, such as isobutyryl-CoA (derived from valine) or 2-methylbutyryl-CoA (derived from isoleucine), followed by elongation with malonyl-CoA by the fatty acid synthase (FAS) complex. Alternatively, a methyltransferase could introduce a methyl group onto a pre-existing undecanoyl-CoA molecule, although this is a less commonly observed mechanism for mid-chain methylation.

Hypothetical Biosynthesis of this compound cluster_0 Amino Acid Catabolism cluster_1 Fatty Acid Elongation cluster_2 Final Activation Valine Valine Propionyl-CoA Propionyl-CoA Valine->Propionyl-CoA Isoleucine Isoleucine Isoleucine->Propionyl-CoA FAS Fatty Acid Synthase Propionyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS 7-Methylundecanoyl-ACP 7-Methylundecanoyl-ACP FAS->7-Methylundecanoyl-ACP Thioesterase Thioesterase 7-Methylundecanoyl-ACP->Thioesterase 7-M-Undecanoic_Acid 7-Methylundecanoic Acid Thioesterase->7-M-Undecanoic_Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase 7-M-Undecanoic_Acid->Acyl-CoA_Synthetase 7-M-Undecanoyl-CoA This compound Acyl-CoA_Synthetase->7-M-Undecanoyl-CoA

Figure 1: Hypothetical biosynthetic pathway for this compound.

Potential Natural Occurrence and Biological Roles

Based on the limited available information, the natural occurrence of this compound can be inferred in organisms known to produce 7-methylundecanoic acid.

Table 1: Postulated Natural Sources of this compound

Organism TypePotential RoleSupporting Evidence
InsectsPheromone precursorGeneral role of methyl-branched acyl-CoAs in pheromone biosynthesis[4]. Mention of 7-methylundecanoic acid in insect oils[7].
BacteriaMembrane fluidity regulationMethyl-branched fatty acids are known to modulate membrane properties in bacteria[1]. 7-methylundecanoic acid has been reported in bacteria[7].
Mammals (Human)Component of skin lipids7-methylundecanoic acid is a documented component of human skin lipids[7].

Note: The presence of this compound in these sources is hypothesized based on the detection of its corresponding fatty acid and has not been directly confirmed.

Quantitative Data (Hypothetical)

To date, no quantitative data on the cellular or tissue concentrations of this compound have been published. For the purpose of illustrating how such data could be presented, a hypothetical table is provided below. These values are purely speculative and intended to serve as a template for future research findings.

Table 2: Hypothetical Concentrations of this compound in Various Biological Samples

Sample TypeOrganismConcentration (pmol/mg protein)Analytical Method
Pheromone GlandInsecta species5.2 ± 1.3LC-MS/MS
Cell Membrane ExtractBacillus subtilis1.8 ± 0.5GC-MS (as FAME)
SebumHomo sapiens0.9 ± 0.2LC-MS/MS

Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only.

Experimental Protocols for Detection and Quantification

While specific protocols for this compound are not available, established methods for the analysis of other branched-chain acyl-CoAs can be readily adapted. The two primary analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction of Acyl-CoAs

A generalized workflow for the extraction of acyl-CoAs from biological samples is depicted below.

Acyl-CoA Extraction Workflow Sample Biological Sample (Tissue, Cells, etc.) Homogenization Homogenization in Cold Solvent Sample->Homogenization Deproteinization Protein Precipitation (e.g., with perchloric acid or acetonitrile) Homogenization->Deproteinization Centrifugation Centrifugation to Pellet Precipitate Deproteinization->Centrifugation Supernatant Supernatant containing Acyl-CoAs Centrifugation->Supernatant SPE Solid Phase Extraction (SPE) for Cleanup and Concentration Supernatant->SPE Elution Elution of Acyl-CoAs SPE->Elution Analysis LC-MS/MS or GC-MS Analysis Elution->Analysis

Figure 2: Generalized workflow for the extraction of acyl-CoAs.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile compounds. For the analysis of fatty acids, derivatization to fatty acid methyl esters (FAMEs) is typically required[1][3][8].

Protocol Outline:

  • Hydrolysis: The acyl-CoA extract is hydrolyzed to release the free fatty acid.

  • Derivatization: The free fatty acid is converted to its methyl ester (FAME) using a reagent such as BF3-methanol.

  • Extraction: The FAME is extracted into an organic solvent (e.g., hexane).

  • GC-MS Analysis: The sample is injected into a gas chromatograph coupled to a mass spectrometer. The retention time and mass spectrum of the 7-methylundecanoate methyl ester would be compared to a synthesized standard for identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the method of choice for the direct analysis of non-volatile compounds like acyl-CoAs, offering high sensitivity and specificity[9][10][11][12][13].

Protocol Outline:

  • Chromatographic Separation: The acyl-CoA extract is injected onto a reverse-phase liquid chromatography column (e.g., C18). A gradient of aqueous and organic mobile phases is used to separate the different acyl-CoA species.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer.

  • MRM Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound and a specific fragment ion produced upon collision-induced dissociation. The transition from the precursor to the product ion is highly specific and allows for accurate quantification, even in complex biological matrices.

Conclusion and Future Directions

The natural occurrence of this compound is strongly implied by the detection of its corresponding fatty acid in various biological systems. However, its existence as a distinct metabolic intermediate awaits direct experimental confirmation. The biosynthetic pathways leading to its formation are likely analogous to those of other known methyl-branched fatty acids, offering a clear roadmap for future investigation. The analytical techniques outlined in this guide provide the necessary tools for researchers to isolate, identify, and quantify this elusive molecule.

Future research should focus on:

  • Synthesis of a this compound standard: This is a critical prerequisite for its unambiguous identification and quantification.

  • Targeted metabolomic studies: Screening of extracts from organisms known to produce 7-methylundecanoic acid for the presence of the corresponding acyl-CoA.

  • Enzymatic assays: Identification and characterization of the enzymes involved in its biosynthesis.

  • Functional studies: Elucidation of the biological roles of this compound in the organisms in which it is found.

By pursuing these avenues of research, the scientific community can shed light on the metabolism and function of this compound, potentially uncovering new metabolic pathways and bioactive molecules relevant to both basic science and drug development.

References

7-Methylundecanoyl-CoA and Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the current understanding and experimental approaches for studying long-chain branched acyl-Coenzyme A (acyl-CoA) molecules, with a specific focus on the hypothetical role of 7-Methylundecanoyl-CoA in cellular signaling. While direct experimental data on this compound is not presently available in scientific literature, this document extrapolates from established principles of acyl-CoA metabolism, protein acylation, and signal transduction to provide a foundational framework for future research. We present detailed experimental protocols for the identification and quantification of rare acyl-CoAs, methodologies for investigating their interaction with cellular machinery, and propose potential signaling pathways in which this compound or similar molecules may be involved. All quantitative data from related studies are summarized, and key experimental workflows and theoretical signaling pathways are visualized using the DOT language.

Introduction: The Enigmatic World of Branched-Chain Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in a multitude of metabolic pathways, including fatty acid β-oxidation, the citric acid cycle, and the biosynthesis of complex lipids.[1] Beyond their metabolic roles, acyl-CoAs, particularly acetyl-CoA, are crucial donors for post-translational modifications of proteins, thereby linking cellular metabolism to the regulation of protein function and signal transduction.[2][3] While the roles of straight-chain acyl-CoAs are well-documented, the functions of their branched-chain counterparts, such as the theoretical this compound, remain largely unexplored.

The presence of a methyl group on the acyl chain introduces structural complexity that can significantly alter the molecule's interaction with enzymes and binding proteins. This suggests that branched-chain acyl-CoAs may have unique biological activities, potentially acting as specific signaling molecules or regulators of distinct metabolic pathways. This guide aims to equip researchers with the necessary knowledge and methodologies to investigate the roles of these rare and understudied molecules.

Hypothetical Biosynthesis and Metabolism of this compound

The biosynthesis of this compound would likely originate from the metabolism of a corresponding branched-chain fatty acid, 7-methylundecanoic acid. The activation of this fatty acid to its CoA thioester would be catalyzed by an acyl-CoA synthetase (ACS) enzyme. The specificity of the ACS isoenzyme would be a critical determinant of the intracellular availability of this compound.

Hypothetical Biosynthesis of this compound cluster_uptake Cellular Uptake cluster_activation Activation cluster_fate Potential Metabolic Fates 7-Methylundecanoic_Acid 7-Methylundecanoic Acid (from diet or de novo synthesis) ACSL Acyl-CoA Synthetase (ACSL) 7-Methylundecanoic_Acid->ACSL CoA-SH ATP This compound This compound Beta_Oxidation β-Oxidation This compound->Beta_Oxidation Elongation Fatty Acid Elongation This compound->Elongation Signaling Cellular Signaling (e.g., Protein Acylation) This compound->Signaling ACSL->this compound AMP PPi

Figure 1: Hypothetical biosynthesis and metabolic fate of this compound.

Once formed, this compound could be channeled into several pathways:

  • β-oxidation: For energy production, although the methyl branch may require specific enzymatic machinery for its catabolism.

  • Elongation: To form longer branched-chain fatty acids.

  • Cellular Signaling: As a donor for protein acylation or as a ligand for nuclear receptors.

Potential Roles in Cellular Signaling

Protein Acylation

Protein acylation is a post-translational modification where an acyl group is transferred from an acyl-CoA to an amino acid residue on a protein, typically lysine.[2] This modification can alter the protein's localization, activity, and interaction with other proteins. While acetylation is the most studied form of acylation, a wide variety of other acylations have been identified, including succinylation, malonylation, and glutarylation.[4] It is plausible that 7-methylundecanoylation could represent a novel, specific form of protein acylation.

The specificity of such a modification would be determined by the "writers" (acyltransferases), "erasers" (deacylases), and "readers" (proteins with domains that recognize the acylated residue).[2]

Proposed Mechanism of Protein 7-Methylundecanoylation This compound This compound Writer Acyltransferase (Writer) This compound->Writer Protein Substrate Protein Protein->Writer Acylated_Protein 7-Methylundecanoylated Protein Eraser Deacylase (Eraser) Acylated_Protein->Eraser Reader Effector Protein (Reader) Acylated_Protein->Reader Writer->Acylated_Protein CoA-SH Eraser->Protein 7-Methylundecanoate Function Altered Cellular Function Reader->Function

Figure 2: The "writer," "eraser," and "reader" paradigm for protein acylation.

Nuclear Receptor Signaling

Nuclear receptors are a class of transcription factors that are activated by the binding of specific ligands, which are often lipids or their derivatives.[5] Upon activation, they regulate the expression of target genes involved in a wide range of physiological processes. It is conceivable that this compound, or a metabolite thereof, could act as a ligand for an orphan nuclear receptor, thereby modulating gene expression in response to specific metabolic states.

Quantitative Data from Related Acyl-CoA Studies

Direct quantitative data for this compound is unavailable. However, data from studies on other acyl-CoAs in various cell types and tissues can provide a valuable reference for expected concentration ranges and the dynamic nature of acyl-CoA pools.

Acyl-CoA SpeciesCell/Tissue TypeConcentration (pmol/mg tissue or pmol/10^6 cells)Reference
Acetyl-CoAMouse Heart5.77 ± 3.08[6]
Propionyl-CoAMouse Heart0.476 ± 0.224[6]
Succinyl-CoAHCT116 cells25.467 ± 2.818[6]
Butyryl-CoAHCT116 cells1.013 ± 0.159[6]
Crotonyl-CoAHCT116 cells0.032 ± 0.015[6]
Lactoyl-CoAHCT116 cells0.011 ± 0.003[6]

This table summarizes representative quantitative data for various acyl-CoA species to provide a comparative context for researchers investigating novel acyl-CoAs.

Experimental Protocols

Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cultured mammalian cells for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).[7]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold extraction solvent (e.g., 80% methanol in water)[8]

  • Internal standard (a commercially available, structurally similar acyl-CoA not expected to be in the sample)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold extraction solvent containing the internal standard to the cell pellet or plate.

    • For adherent cells, use a cell scraper to lyse the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

    • For suspension cells, resuspend the pellet in the extraction solvent.

  • Protein Precipitation:

    • Incubate the lysate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[7]

  • Final Clarification:

    • Vortex the reconstituted sample briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[9][10]

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

General Method:

  • Chromatographic Separation:

    • Separate the acyl-CoAs using a reversed-phase C18 column with a gradient elution profile. A typical mobile phase system consists of an aqueous component with a weak acid (e.g., formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. This involves monitoring a specific precursor-to-product ion transition for each analyte and the internal standard. A common fragmentation for acyl-CoAs is the loss of the 3'-phospho-ADP moiety (-507 Da).[10]

  • Quantification:

    • Generate a standard curve using known concentrations of a commercially available standard of the analyte, if available. If not, relative quantification can be performed by normalizing the peak area of the analyte to the peak area of the internal standard.

LC-MS/MS Workflow for Acyl-CoA Quantification Sample Cell Extract HPLC HPLC Separation (Reversed-Phase C18) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 Collision_Cell Collision Cell (Fragmentation) MS1->Collision_Cell MS2 Mass Analyzer 2 (Product Ion Detection) Collision_Cell->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

Figure 3: A generalized workflow for the quantification of acyl-CoAs using LC-MS/MS.

Future Directions and Conclusion

The study of rare, branched-chain acyl-CoAs like this compound represents a new frontier in metabolism and cellular signaling. While this guide provides a theoretical framework and practical methodologies for initiating such research, several key questions remain:

  • What are the endogenous concentrations of this compound in different tissues and disease states?

  • Which enzymes are responsible for its synthesis and degradation?

  • Does 7-methylundecanoylation of proteins occur in vivo, and what are the functional consequences?

  • Can this compound or its derivatives modulate the activity of nuclear receptors or other signaling proteins?

Answering these questions will require the development of specific analytical reagents, such as stable isotope-labeled standards and antibodies, as well as the application of sophisticated techniques in metabolomics, proteomics, and molecular biology. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to embark on the exciting challenge of elucidating the roles of these enigmatic molecules in health and disease.

References

Enzymatic Synthesis of 7-Methylundecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 7-Methylundecanoyl-CoA, a crucial intermediate in various metabolic pathways and a molecule of interest in drug development. This document details the selection of a suitable enzyme, a complete experimental workflow from enzyme purification to product analysis, and a plausible metabolic context for this branched-chain acyl-CoA.

Introduction

This compound is a branched-chain fatty acyl-coenzyme A ester. The introduction of a methyl group on the fatty acid backbone significantly influences its physical and chemical properties, as well as its metabolic fate, compared to its straight-chain counterpart. The enzymatic synthesis of this compound is essential for in vitro studies of metabolic pathways, for use as an analytical standard, and for the development of novel therapeutics. This guide focuses on a chemo-enzymatic approach, utilizing a promiscuous acyl-CoA synthetase to achieve the desired synthesis.

Enzyme Selection: Acyl-CoA Synthetase

The key to the enzymatic synthesis of this compound is the selection of an appropriate acyl-CoA synthetase (ACS). These enzymes catalyze the ATP-dependent activation of fatty acids to their corresponding CoA thioesters. While many ACS enzymes exhibit specificity for straight-chain fatty acids, some, particularly from bacterial sources, have a broader substrate range that includes branched-chain fatty acids.

For the synthesis of this compound (a C12 branched-chain fatty acyl-CoA), the long-chain fatty acyl-CoA synthetase FadD1 from Pseudomonas aeruginosa is a prime candidate. FadD1 has a demonstrated preference for long-chain fatty acids, including dodecanoic acid (C12:0)[1][2]. The known promiscuity of FadD enzymes suggests a high likelihood of activity towards 7-methylundecanoic acid.

Quantitative Data: Enzyme Kinetics

While specific kinetic data for 7-methylundecanoic acid with P. aeruginosa FadD1 is not available in the literature, the following table presents the kinetic parameters of FadD1 for various straight-chain fatty acid substrates. This data provides a valuable reference for the expected enzymatic activity. It is anticipated that the kinetic parameters for 7-methylundecanoic acid would be within a similar order of magnitude to those for lauric acid (C12:0).

Substrate (Fatty Acid)Chain LengthKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Caprylic AcidC8:015.3 ± 2.1185.2 ± 9.30.201.3 x 10⁴[3]
Capric AcidC10:011.2 ± 1.5225.6 ± 12.10.242.1 x 10⁴[3]
Lauric Acid C12:0 8.9 ± 1.2 289.4 ± 15.3 0.31 3.5 x 10⁴ [3]
Myristic AcidC14:06.5 ± 0.9354.8 ± 18.70.385.8 x 10⁴[3]
Palmitic AcidC16:04.8 ± 0.7412.3 ± 21.60.449.2 x 10⁴[3]
Oleic AcidC18:13.5 ± 0.5489.7 ± 25.40.521.5 x 10⁵[3]

Experimental Protocols

This section outlines a detailed methodology for the enzymatic synthesis of this compound, encompassing the expression and purification of the FadD1 enzyme, the enzymatic reaction itself, and the subsequent purification and analysis of the product.

Expression and Purification of His-tagged P. aeruginosa FadD1
  • Gene Synthesis and Cloning: The gene encoding for P. aeruginosa FadD1 (PA3299) should be codon-optimized for expression in Escherichia coli and synthesized commercially. The gene should be cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.

  • Protein Expression:

    • Transform E. coli BL21(DE3) cells with the FadD1 expression plasmid.

    • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Continue to incubate the culture at a lower temperature, such as 18°C, for 16-20 hours to enhance protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • His-tag Affinity Purification:

    • Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged FadD1 protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.

  • Buffer Exchange and Storage:

    • Pool the fractions containing the purified FadD1.

    • Perform buffer exchange into a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.5) using a desalting column or dialysis.

    • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

    • Store the purified enzyme at -80°C in small aliquots.

Enzymatic Synthesis of this compound
  • Reaction Mixture: Prepare the reaction mixture in a total volume of 1 mL containing:

    • 100 mM HEPES buffer (pH 7.5)

    • 10 mM MgCl2

    • 5 mM ATP

    • 1 mM Coenzyme A (CoA)

    • 0.5 mM 7-methylundecanoic acid (dissolved in a small amount of ethanol or DMSO)

    • 1 mM Dithiothreitol (DTT)

    • 5-10 µg of purified His-tagged FadD1 enzyme

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The reaction progress can be monitored by taking time points and analyzing the formation of the product by HPLC.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate the enzyme.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Extraction: Carefully collect the supernatant containing the this compound.

Purification of this compound by HPLC
  • HPLC System: Use a reversed-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B (linear gradient)

    • 35-40 min: 10% B (re-equilibration)

  • Detection: Monitor the elution profile at 260 nm (for the adenine moiety of CoA).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Lyophilization: Lyophilize the collected fractions to obtain the purified product as a powder.

Analysis and Characterization of this compound
  • HPLC-MS/MS Analysis:

    • LC Conditions: Use the same HPLC conditions as for purification.

    • Mass Spectrometry: Couple the HPLC to a tandem mass spectrometer (MS/MS) operating in positive ion mode.

    • Expected Ions:

      • Parent ion (M+H)+ for this compound: m/z ~922.4

      • Characteristic fragment ions for the CoA moiety.

  • Quantification: The concentration of the purified this compound can be determined by measuring the absorbance at 260 nm using an extinction coefficient of 16,400 M⁻¹cm⁻¹.

Visualizations

Proposed Metabolic Pathway of this compound

The following diagram illustrates a plausible catabolic pathway for this compound in bacteria, which is expected to proceed via β-oxidation.

Metabolic_Pathway cluster_activation Activation cluster_beta_oxidation β-Oxidation 7-Methylundecanoic_Acid 7-Methylundecanoic_Acid 7-Methylundecanoyl_CoA 7-Methylundecanoyl_CoA 7-Methylundecanoic_Acid->7-Methylundecanoyl_CoA FadD1 (ACS) ATP, CoA Enoyl_CoA Enoyl_CoA 7-Methylundecanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA Hydroxyacyl_CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA Ketoacyl_CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Propionyl_CoA Propionyl_CoA Ketoacyl_CoA->Propionyl_CoA Thiolase Acetyl_CoA Acetyl_CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA_Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis_purification Synthesis and Purification cluster_analysis Product Analysis Cloning_Expression Cloning and Expression of His-tagged FadD1 Cell_Lysis Cell Lysis and Clarification Cloning_Expression->Cell_Lysis Affinity_Purification Ni-NTA Affinity Purification Cell_Lysis->Affinity_Purification Purified_Enzyme Purified FadD1 Affinity_Purification->Purified_Enzyme Enzymatic_Reaction Enzymatic Synthesis Reaction Purified_Enzyme->Enzymatic_Reaction Reaction_Termination Reaction Termination and Enzyme Removal Enzymatic_Reaction->Reaction_Termination HPLC_Purification HPLC Purification Reaction_Termination->HPLC_Purification Purified_Product Purified This compound HPLC_Purification->Purified_Product LC_MS_Analysis HPLC-MS/MS Analysis Purified_Product->LC_MS_Analysis Quantification Quantification (A260) LC_MS_Analysis->Quantification

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 7-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylundecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) thioester. Branched-chain fatty acids and their CoA derivatives play significant roles in cellular metabolism, membrane structure, and signaling. Accurate quantification of specific acyl-CoA species like this compound is crucial for understanding their physiological and pathological roles, particularly in the context of metabolic disorders and drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3]

Metabolic Pathway of Branched-Chain Acyl-CoAs

Methyl-branched fatty acids, such as 7-methylundecanoic acid, undergo a specific metabolic pathway to be degraded. Due to the methyl group, they cannot be directly processed by the standard beta-oxidation pathway that metabolizes straight-chain fatty acids. Instead, they are typically metabolized via alpha-oxidation and/or peroxisomal beta-oxidation.

The metabolic fate of this compound likely involves an initial alpha-oxidation step if the methyl group is at a position that sterically hinders beta-oxidation enzymes. Alpha-oxidation removes a single carbon from the carboxyl end. Following this, the resulting shorter and potentially less sterically hindered acyl-CoA can enter the peroxisomal beta-oxidation pathway. Peroxisomal beta-oxidation is responsible for the breakdown of very long-chain and branched-chain fatty acids. This process generates acetyl-CoA or propionyl-CoA, which can then enter the citric acid cycle for energy production.

Metabolism_of_7_Methylundecanoyl_CoA Figure 1: Proposed Metabolic Pathway for this compound 7-Methylundecanoic_Acid 7-Methylundecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 7-Methylundecanoic_Acid->Acyl_CoA_Synthetase 7_Methylundecanoyl_CoA This compound Acyl_CoA_Synthetase->7_Methylundecanoyl_CoA Alpha_Oxidation Alpha-Oxidation 7_Methylundecanoyl_CoA->Alpha_Oxidation Shorter_Acyl_CoA Shorter Acyl-CoA Alpha_Oxidation->Shorter_Acyl_CoA Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation Shorter_Acyl_CoA->Peroxisomal_Beta_Oxidation Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Peroxisomal_Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle

Figure 1: Proposed Metabolic Pathway for this compound

Quantitative Analysis by LC-MS/MS

The recommended method for the quantitative analysis of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is essential for measuring low-abundance endogenous molecules in complex biological samples.[1][2][3] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow Figure 2: Experimental Workflow for Quantitative Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Homogenization 1. Sample Homogenization (Tissue or Cells) Extraction 2. Acyl-CoA Extraction (e.g., with 5% SSA) Homogenization->Extraction Centrifugation 3. Centrifugation (to pellet protein) Extraction->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation 5. Reversed-Phase LC Separation Supernatant_Collection->LC_Separation MS_Detection 6. ESI-MS/MS Detection (Positive Ion Mode, MRM) LC_Separation->MS_Detection Integration 7. Peak Integration MS_Detection->Integration Quantification 8. Quantification (using internal standard) Integration->Quantification

Figure 2: Experimental Workflow for Quantitative Analysis

Experimental Protocols

Sample Preparation (from cell culture or tissue)

This protocol is adapted from established methods for short- and long-chain acyl-CoA extraction.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • 5% (w/v) 5-Sulfosalicylic acid (SSA) in water, ice-cold

  • Internal Standard (IS): A stable isotope-labeled acyl-CoA of similar chain length (e.g., D3-decanoyl-CoA) or a structurally similar odd-chain acyl-CoA not expected to be in the sample.

  • Microcentrifuge tubes

  • Homogenizer (for tissue samples)

  • Centrifuge capable of 4°C and >15,000 x g

Protocol:

  • Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Tissue Homogenization: For tissue samples, weigh the frozen tissue and homogenize in 10 volumes of ice-cold PBS.

  • Lysis and Extraction: Add 200 µL of ice-cold 5% SSA to the cell pellet or tissue homogenate. Add the internal standard at a known concentration. Vortex vigorously for 30 seconds.

  • Incubation: Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs and transfer it to a new microcentrifuge tube.

  • Storage: The samples are now ready for LC-MS/MS analysis. If not analyzed immediately, store the extracts at -80°C.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: 5 mM Ammonium Acetate in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: Linear ramp to 98% B

    • 8-10 min: Hold at 98% B

    • 10.1-12 min: Return to 2% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine-5'-diphosphate moiety) and a product ion at m/z 428 (the CoA moiety).[1][2] The precursor ion for this compound (C33H58N7O17P3S) with a monoisotopic mass of 949.29 Da will be the [M+H]+ ion at m/z 950.3.

    • Primary Transition (for quantification): [M+H]+ → Product ion corresponding to the acyl chain.

    • Confirmatory Transition: [M+H]+ → 428.

  • Collision Energy (CE) and other MS parameters: These will need to be optimized for the specific instrument and compound. A good starting point for CE would be in the range of 30-50 eV.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. This includes calibration curve parameters, limits of detection (LOD) and quantification (LOQ), and accuracy and precision data.

Table 1: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
This compound950.3443.3 (M-507+H)Quantification
This compound950.3428.1Confirmation
Internal Standard (e.g., D3-Decanoyl-CoA)924.3417.3 (M-507+H)Quantification

Note: The exact m/z values may vary slightly depending on the instrument's calibration.

Table 2: Expected Quantitative Performance (based on similar acyl-CoAs)

ParameterExpected Value
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Important Considerations

  • Analytical Standard: The availability of a certified analytical standard for this compound is critical for accurate quantification. If a commercial standard is not available, in-house synthesis and characterization will be necessary.

  • Internal Standard: The choice of internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response. A stable isotope-labeled version of the analyte is ideal. If not available, a structurally similar acyl-CoA that is not endogenously present can be used.

  • Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte, affecting the accuracy of quantification. The use of a good internal standard and proper sample preparation can help to minimize these effects.

  • Stability: Acyl-CoA thioesters can be prone to degradation. It is important to keep samples on ice or at 4°C during preparation and to store them at -80°C for long-term stability.

By following these detailed protocols and considering the key aspects of the analysis, researchers can achieve reliable and accurate quantification of this compound in various biological samples, enabling a deeper understanding of its role in health and disease.

References

Application Notes and Protocols for the Extraction of 7-Methylundecanoyl-CoA from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of 7-methylundecanoyl-CoA, a long-chain acyl-CoA, from cultured mammalian cells. The methodology is synthesized from established protocols for the extraction of long-chain acyl-CoAs and is suitable for subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the regulation of various signaling pathways.[1][2] this compound is a branched-chain fatty acyl-CoA whose precise biological functions are a subject of ongoing research. Accurate quantification of intracellular levels of this compound is crucial for understanding its metabolic roles and for the development of targeted therapeutics. The protocol described herein provides a robust framework for the extraction of this and other long-chain acyl-CoAs from cell cultures.

Data Presentation

The following table summarizes representative quantitative data for total long-chain acyl-CoA content in different mammalian cell lines and tissues as reported in the literature. This provides a comparative overview of acyl-CoA pool sizes, which can vary significantly between cell types. Note that direct comparability may be affected by variations in experimental conditions and normalization methods.

Cell Line/TissueTotal Acyl-CoA Content (nmol/g wet weight or pmol/10^6 cells)Reference
Rat Liver83 ± 11 nmol/g[3]
Hamster Heart61 ± 9 nmol/g[3]
RAW264.7 Cells12 ± 1.0 pmol/10^6 cells[4]
MCF7 Cells80.4 ± 6.1 pmol/10^6 cells[4]

Experimental Workflow

The overall workflow for the extraction of this compound from cell culture is depicted below.

Extraction_Workflow cluster_cell_prep Cell Preparation cluster_extraction Extraction cluster_downstream Downstream Processing start Start: Cultured Cells harvest Cell Harvesting start->harvest wash Washing with ice-cold PBS harvest->wash lysis Cell Lysis & Acyl-CoA Extraction (e.g., Chloroform/Methanol) wash->lysis phase_sep Phase Separation lysis->phase_sep collect_supernatant Collect Aqueous Supernatant phase_sep->collect_supernatant dry Drying under Nitrogen collect_supernatant->dry reconstitute Reconstitution dry->reconstitute analysis LC-MS Analysis reconstitute->analysis Acyl_CoA_Metabolism cluster_inputs Sources cluster_fates Metabolic Fates Fatty Acids Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acids->Acyl-CoA Synthetase Amino Acids Amino Acids This compound This compound Amino Acids->this compound Glucose Glucose Glucose->this compound Acyl-CoA Synthetase->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Complex Lipid Synthesis Complex Lipid Synthesis This compound->Complex Lipid Synthesis Protein Acylation Protein Acylation This compound->Protein Acylation Signaling Signaling This compound->Signaling

References

Application Note & Protocol: Synthesis of 7-Methylundecanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methylundecanoyl-CoA is a branched-chain fatty acyl-coenzyme A thioester. Such branched-chain acyl-CoAs are crucial intermediates in various metabolic pathways and are of significant interest in the study of lipid metabolism, cellular signaling, and as building blocks in the biosynthesis of complex natural products. The availability of a pure standard of this compound is essential for in vitro enzyme assays, as a standard for metabolomics studies, and for investigating the biological roles of branched-chain fatty acids. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, along with methods for its purification and characterization.

Data Presentation

The synthesis of acyl-CoA thioesters can be achieved through various chemical and enzymatic methods. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment. Below is a summary of common synthetic routes applicable to the synthesis of this compound.

Synthesis Method Activating Agent Typical Yield Key Advantages Key Disadvantages Reference
Mixed Carbonic Anhydride Ethyl Chloroformate>80%High reactivity, good yields.Requires anhydrous conditions, potential for side reactions.[1]
Acyl Imidazolide N,N'-Carbonyldiimidazole (CDI)Essentially quantitativeHigh specificity, mild reaction conditions.Requires anhydrous conditions for activation step.[1][2]
N-Hydroxysuccinimide Ester N-Hydroxysuccinimide (NHS)>75%Stable intermediate, good yields.Requires prior synthesis of the NHS ester.[1]
Symmetric Anhydride Acetic Anhydride (example)40-95%Readily available anhydrides for short chains.Requires synthesis of the specific anhydride for 7-methylundecanoic acid.[3]
Enzymatic Synthesis Acyl-CoA Synthetase (LACS)VariableHigh specificity, aqueous conditions.Requires purified enzyme, potential for enzyme inhibition.[4][5]

Experimental Protocols

Protocol 1: Chemical Synthesis via the Acyl Imidazolide Method

This protocol is adapted from established methods for synthesizing long-chain fatty acyl-CoAs and involves a two-step process: activation of the fatty acid with N,N'-carbonyldiimidazole (CDI) followed by reaction with Coenzyme A.[1][2]

Materials:

  • 7-Methylundecanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A, trilithium salt (CoASH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution, 0.5 M

  • Hydrochloric acid (HCl), 1 M

  • Reverse-phase HPLC column (e.g., C18)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or Formic acid (for HPLC)

  • Rotary evaporator

  • Lyophilizer

Procedure:

Step 1: Activation of 7-Methylundecanoic Acid

  • In a clean, dry glass vial, dissolve 10 mg of 7-methylundecanoic acid in 1 mL of anhydrous THF.

  • Add a 1.5 molar excess of CDI (approx. 12 mg) to the solution.

  • Seal the vial under an inert atmosphere (e.g., nitrogen or argon) and stir at room temperature for at least 2 hours, or until the evolution of CO₂ gas ceases. This solution now contains the activated 7-methylundecanoyl-imidazolide.

Step 2: Synthesis of this compound

  • In a separate vial, dissolve a 1.2 molar excess of Coenzyme A trilithium salt (relative to the starting fatty acid) in 2 mL of 0.5 M NaHCO₃ solution. Chill the solution on ice.

  • Slowly add the 7-methylundecanoyl-imidazolide solution from Step 1 to the chilled CoASH solution with vigorous stirring.

  • Allow the reaction to proceed on ice for at least 4 hours or overnight at 4°C.

  • Monitor the reaction for the disappearance of free CoASH using Ellman's reagent.

Step 3: Purification by HPLC

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl to protonate any unreacted fatty acid.

  • Centrifuge the mixture to pellet any precipitate and filter the supernatant.

  • Purify the this compound from the supernatant by reverse-phase HPLC.

    • Mobile Phase A: Water with 0.1% TFA or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Gradient: A suitable gradient, for example, 5% to 95% B over 30 minutes.

    • Detection: Monitor at 260 nm (for the adenine base of CoA).

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions, remove the acetonitrile using a rotary evaporator, and lyophilize to obtain the purified product as a white powder.

Step 4: Characterization

  • Confirm the identity and purity of the final product using LC-MS. The expected mass will correspond to the sum of the 7-methylundecanoyl moiety and Coenzyme A, minus water.

  • Quantify the product spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ in phosphate buffer, pH 7.0).

Protocol 2: Enzymatic Synthesis

This method utilizes a long-chain acyl-CoA synthetase (LACS) to catalyze the formation of the thioester bond.[4][5]

Materials:

  • 7-Methylundecanoic acid

  • Coenzyme A, trilithium salt (CoASH)

  • Adenosine triphosphate (ATP), disodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • Long-chain acyl-CoA synthetase (from bacterial or mammalian sources, commercially available or purified)

  • Dithiothreitol (DTT)

  • Materials for purification and characterization as described in Protocol 1.

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM CoASH

    • 1 mM DTT

    • 0.2 mM 7-Methylundecanoic acid (solubilized with a small amount of Triton X-100 or as a potassium salt)

  • Initiate the reaction by adding a suitable amount of long-chain acyl-CoA synthetase (e.g., 0.1-1.0 units).

  • Incubate the reaction at 37°C for 1-2 hours. Monitor the progress by observing the decrease in the free CoASH concentration or by LC-MS analysis of small aliquots.

  • Terminate the reaction by adding an equal volume of cold acetonitrile or by acidifying with HCl.

  • Centrifuge to pellet the denatured protein.

  • Purify and characterize the this compound from the supernatant as described in Protocol 1 (Steps 3 and 4).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Stage FA 7-Methylundecanoic Acid CDI CDI Activation FA->CDI Anhydrous THF Reaction Thioester Formation CDI->Reaction CoASH Coenzyme A (CoASH) CoASH->Reaction Aqueous Buffer Crude Crude Product Reaction->Crude HPLC Reverse-Phase HPLC Crude->HPLC Fractions Collect Fractions HPLC->Fractions Lyophilize Lyophilization Fractions->Lyophilize Final Pure this compound Lyophilize->Final LCMS LC-MS Analysis (Purity & Identity) Final->LCMS

Caption: Workflow for the chemical synthesis of this compound.

G cluster_enzymatic Enzymatic Synthesis cluster_workup Product Workup & Analysis Substrates 7-Methylundecanoic Acid + CoASH + ATP Incubation Incubation (37°C) Substrates->Incubation Enzyme Long-Chain Acyl-CoA Synthetase (LACS) Enzyme->Incubation Quench Reaction Quench (Acid/Solvent) Incubation->Quench Purify HPLC Purification Quench->Purify Characterize LC-MS & Quantitation Purify->Characterize

Caption: Workflow for the enzymatic synthesis of this compound.

References

Application Notes and Protocols for 7-Methylundecanoyl-CoA in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylundecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) molecule. BCFAs and their CoA esters are increasingly recognized for their roles in cellular signaling and metabolism. In vitro assays are crucial for elucidating the specific functions of molecules like this compound, particularly in the context of nuclear receptor activation and enzyme substrate specificity. These application notes provide detailed protocols for utilizing this compound in relevant in vitro experimental systems.

Biochemical Context and Key Applications

Branched-chain fatty acyl-CoAs are known to be potent endogenous ligands for Peroxisome Proliferator-Activated Receptor α (PPARα), a nuclear receptor that is a key regulator of lipid metabolism.[1][2][3] The CoA thioesters of branched-chain fatty acids have been shown to be more potent activators of PPARα than their corresponding free fatty acids, inducing conformational changes in the receptor and promoting the recruitment of co-activator proteins.[2][3][4] This interaction is a critical step in the transcriptional activation of genes involved in fatty acid oxidation.

Furthermore, BCFA-CoAs serve as substrates for various metabolic enzymes, including acyl-CoA thioesterases and branched-chain acyl-CoA oxidases.[5][6] In vitro assays can therefore be employed to characterize the enzymatic kinetics and substrate preference for this compound, providing insights into its metabolic fate.

The primary in vitro applications for this compound include:

  • Nuclear Receptor Activation Assays: To determine its potency and efficacy as a PPARα agonist.

  • Enzyme Substrate Assays: To characterize its interaction with enzymes involved in lipid metabolism.

Data Presentation: Properties of Branched-Chain Fatty Acyl-CoAs

While specific quantitative data for this compound is not extensively available in the literature, the following tables summarize data for structurally related branched-chain fatty acyl-CoAs, which can serve as a reference for expected experimental outcomes.

Table 1: Binding Affinities of Branched-Chain Fatty Acyl-CoAs for PPARα

CompoundDissociation Constant (Kd)Assay MethodReference
Phytanoyl-CoA11 ± 1 nMQuenching of intrinsic amino acid fluorescence[1]
Pristanoyl-CoA12 ± 1 nMQuenching of intrinsic amino acid fluorescence[1]
This compoundTo be determined

Table 2: Specific Activities of Thioesterases with Various Acyl-CoA Substrates

EnzymeSubstrate (Acyl-CoA)Specific Activity (µmol/min/mg)Assay ConditionsReference
EcTesBC10:0-CoA (Decanoyl-CoA)~1520 µM substrate, pH 8.0[2]
Fs2108C12:0-CoA (Dodecanoyl-CoA)~2520 µM substrate, pH 8.0[2]
Enzyme of InterestThis compoundTo be determined

Experimental Protocols

Protocol 1: PPARα Ligand Binding Assay (Fluorescence Polarization)

This protocol is designed to measure the direct binding of this compound to the PPARα ligand-binding domain (LBD) by competing with a fluorescently labeled ligand.

Materials:

  • Purified recombinant PPARα-LBD

  • Fluorescently labeled PPARα ligand (e.g., a fluorescein-tagged dual PPARα/γ activator)[7]

  • This compound

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • 384-well black microplates

  • Microplate reader capable of fluorescence polarization measurements

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a dilution series in Assay Buffer.

    • Dilute the purified PPARα-LBD and the fluorescent ligand to their optimal working concentrations in Assay Buffer. These concentrations should be determined empirically in preliminary experiments.

  • Assay Procedure:

    • To the wells of a 384-well plate, add 10 µL of the this compound dilutions (or vehicle control).

    • Add 10 µL of the fluorescent ligand solution to all wells.

    • Initiate the binding reaction by adding 10 µL of the PPARα-LBD solution to all wells. The final volume should be 30 µL.

    • Incubate the plate at room temperature for at least 10 minutes to allow the binding to reach equilibrium.[7]

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent ligand.

    • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Protocol 2: PPARα Co-activator Recruitment Assay (TR-FRET)

This assay measures the ability of this compound to promote the interaction between PPARα and a co-activator peptide.

Materials:

  • His-tagged recombinant PPARα-LBD

  • Biotinylated co-activator peptide containing an LXXLL motif (e.g., from PGC-1α or SRC-1)

  • Terbium-conjugated anti-His antibody (donor fluorophore)

  • Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647, acceptor fluorophore)

  • This compound

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4, 50 mM KCl, 1 mM EDTA, 0.1% BSA

  • 384-well low-volume white microplates

  • TR-FRET compatible microplate reader

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and create a serial dilution in Assay Buffer.

    • Prepare a master mix containing His-tagged PPARα-LBD, biotinylated co-activator peptide, terbium-anti-His antibody, and streptavidin-acceptor fluorophore at their optimal concentrations.

  • Assay Procedure:

    • Add 5 µL of the this compound dilutions to the wells of the microplate.

    • Add 15 µL of the master mix to each well.

    • Incubate the plate at room temperature for 2-4 hours, protected from light.

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal co-activator recruitment.

Protocol 3: Acyl-CoA Thioesterase Activity Assay

This spectrophotometric assay measures the enzymatic hydrolysis of the thioester bond in this compound.

Materials:

  • Purified thioesterase or cell lysate containing the enzyme of interest.

  • This compound

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer: 100 mM HEPES, pH 8.0

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in water or a suitable buffer.

    • Prepare a 10 mM stock solution of DTNB in the Assay Buffer.

    • Dilute the enzyme to its optimal working concentration in Assay Buffer.

  • Assay Procedure:

    • In the wells of the microplate, prepare a reaction mixture containing Assay Buffer and DTNB (final concentration of 1 mM).

    • Add the enzyme solution to the wells.

    • Initiate the reaction by adding this compound to a final concentration in the linear range of the enzyme (e.g., 20 µM).[2]

    • Immediately monitor the increase in absorbance at 412 nm over time.

  • Data Analysis:

    • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

    • The specific activity of the thioesterase is calculated using the molar extinction coefficient of 5-thio-2-nitrobenzoate (14,150 M-1cm-1), which is the product of the reaction between the released Coenzyme A and DTNB.[2]

Visualizations

Caption: PPARα signaling pathway activated by this compound.

Caption: Workflow for the PPARα Co-activator Recruitment TR-FRET Assay.

Thioesterase_Assay_Workflow reagents 1. Prepare Reagents - Assay Buffer (pH 8.0) - DTNB Solution - Enzyme Solution mix 2. Mix Buffer, DTNB, and Enzyme in 96-well Plate reagents->mix initiate 3. Initiate Reaction with this compound mix->initiate monitor 4. Monitor Absorbance at 412 nm (Kinetic Read) initiate->monitor calculate 5. Calculate Specific Activity (Using Beer-Lambert Law) monitor->calculate

Caption: Workflow for the spectrophotometric thioesterase activity assay.

References

Analytical Methods for Branched-Chain Fatty Acyl-CoAs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acyl-Coenzyme A (BCFA-CoA) esters are crucial intermediates in cellular metabolism, originating from the catabolism of branched-chain amino acids (BCAAs) and the metabolism of branched-chain fatty acids (BCFAs). These molecules play significant roles in various biological processes, including energy homeostasis and cellular signaling. Dysregulation of BCFA-CoA metabolism has been implicated in several metabolic disorders. Accurate and robust analytical methods for the quantification of BCFA-CoAs are therefore essential for understanding their physiological roles and for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the analysis of BCFA-CoAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application Notes

The analysis of BCFA-CoAs presents unique challenges due to their structural similarity to other acyl-CoA species and their relatively low abundance in biological matrices. The recommended approach involves a combination of efficient extraction, chromatographic separation, and sensitive detection by tandem mass spectrometry.

Key Considerations:

  • Sample Preparation: The choice of extraction method is critical for obtaining accurate and reproducible results. A solid-phase extraction (SPE) step is highly recommended to remove interfering substances and enrich for acyl-CoAs.[1][2][3] The use of internal standards, preferably stable isotope-labeled analogs of the target BCFA-CoAs, is crucial for accurate quantification.

  • Chromatography: Reversed-phase liquid chromatography is the method of choice for separating BCFA-CoAs. A C8 or C18 column with a gradient elution using a mobile phase containing an ion-pairing agent or a buffer at a specific pH can achieve optimal separation.[4][5]

  • Mass Spectrometry: Tandem mass spectrometry operating in positive electrospray ionization (ESI) mode provides the necessary sensitivity and selectivity for detecting and quantifying BCFA-CoAs. Multiple reaction monitoring (MRM) is typically employed, targeting the specific precursor-to-product ion transitions for each BCFA-CoA.[4][5]

Quantitative Data Summary

The following table summarizes representative concentrations of selected short-chain and branched-chain fatty acyl-CoAs in different biological samples. It is important to note that these values can vary significantly depending on the specific cell type, tissue, and physiological state.

Acyl-CoA SpeciesSample TypeConcentration RangeReference(s)
Propionyl-CoAMouse Hepatocytes (Baseline)2.5 - 27 µM[6]
Propionyl-CoAMouse Hepatocytes (Catabolic State)25 - 60 µM[6]
Propionyl-CoAHepG2 Cells~2.75 pmol/10^6 cells[7]
Isovaleryl-CoAHEK 293FT CellsReported as detectable[8]
Isobutyryl-CoAMammalian CellsSubstrate for isobutyryl-CoA dehydrogenase[9][10]

Experimental Protocols

Protocol 1: Extraction of Branched-Chain Fatty Acyl-CoAs from Cultured Cells

This protocol describes the extraction of BCFA-CoAs from adherent mammalian cells.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)[7]

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Internal standard solution (e.g., stable isotope-labeled propionyl-CoA, isovaleryl-CoA)

Procedure:

  • Aspirate the culture medium from the cell culture plate.

  • Wash the cells twice with 5 mL of ice-cold PBS.

  • Add 1 mL of ice-cold 10% TCA to the plate.[7]

  • Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Add the internal standard solution to the cell lysate.

  • Vortex the tube briefly.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Proceed to solid-phase extraction or directly to LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol provides a general procedure for the purification and enrichment of acyl-CoAs from biological extracts using a mixed-mode SPE cartridge.[11]

Materials:

  • Mixed-mode SPE cartridges (e.g., anion exchange and reversed-phase)

  • SPE vacuum manifold

  • Methanol

  • Acetonitrile

  • Ammonium formate buffer (pH adjusted)

  • Elution solvent (e.g., methanol with a specific concentration of ammonium formate)

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Equilibration: Equilibrate the cartridge with 3 mL of the extraction buffer (e.g., 10% TCA).

  • Sample Loading: Load the acyl-CoA containing supernatant from the extraction protocol onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of the extraction buffer to remove unbound contaminants. A second wash with a low percentage of organic solvent may be performed.

  • Elution: Elute the bound acyl-CoAs with 1-2 mL of the elution solvent. The exact composition of the elution solvent will depend on the specific SPE sorbent and the target analytes.

  • Drying: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).

Protocol 3: LC-MS/MS Analysis of Branched-Chain Fatty Acyl-CoAs

This protocol outlines the parameters for a typical LC-MS/MS method for the analysis of BCFA-CoAs.

Liquid Chromatography (LC) Parameters:

  • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[4]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 5.0[5]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 50% B

    • 15-18 min: 50% to 98% B

    • 18-20 min: 98% B

    • 20.1-25 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • MRM Transitions: (Precursor Ion (m/z) -> Product Ion (m/z))

    • Propionyl-CoA: 824.2 -> 317.1

    • Isobutyryl-CoA: 838.2 -> 331.1

    • Isovaleryl-CoA: 852.2 -> 345.1

    • Note: These transitions are representative and should be optimized for the specific instrument used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing biological_sample Biological Sample (Cells, Tissue, Plasma) extraction Extraction with Internal Standards biological_sample->extraction spe Solid-Phase Extraction (Purification & Enrichment) extraction->spe lc_separation LC Separation (Reversed-Phase) spe->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification data_analysis Data Analysis quantification->data_analysis

General experimental workflow for BCFA-CoA analysis.

bcaa_metabolism_and_ppar_signaling cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_ppar PPARα Signaling bcaa Valine, Leucine, Isoleucine bcka Branched-Chain Keto Acids bcaa->bcka Transamination bcfa_coa Isobutyryl-CoA, Isovaleryl-CoA, 2-Methylbutyryl-CoA bcka->bcfa_coa Oxidative Decarboxylation ppara PPARα bcfa_coa->ppara Ligand Binding rxr RXR ppara->rxr Heterodimerization ppre PPRE rxr->ppre Binding target_genes Target Genes (e.g., ACOX1, CPT1) ppre->target_genes Transcriptional Activation beta_oxidation Fatty Acid β-oxidation target_genes->beta_oxidation Upregulation

BCFA-CoA metabolism and PPARα signaling pathway.

References

Application Notes and Protocols for Stable Isotope Labeling of 7-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can track the incorporation and transformation of labeled compounds through metabolic pathways. This approach, coupled with sensitive analytical techniques like mass spectrometry, provides invaluable insights into metabolic fluxes, pathway activities, and the biosynthesis of complex molecules.

These application notes provide a detailed protocol for the stable isotope labeling of 7-Methylundecanoyl-CoA, a branched-chain acyl-CoA that may play a role in various metabolic processes, including fatty acid metabolism and pheromone biosynthesis in certain organisms. The protocols outlined below describe the chemical synthesis of isotopically labeled 7-methylundecanoic acid, its enzymatic conversion to this compound, and the subsequent analysis using mass spectrometry.

Section 1: Synthesis of Isotopically Labeled 7-Methylundecanoic Acid

The synthesis of isotopically labeled this compound begins with the preparation of its precursor, 7-methylundecanoic acid, incorporating a stable isotope label. Here, we propose a synthetic route for [¹³C]-7-methylundecanoic acid, where the label is introduced via a ¹³C-labeled Grignard reagent. A similar strategy can be employed for deuterium labeling using appropriate deuterated starting materials.

Protocol 1: Synthesis of [7-¹³C]-7-Methylundecanoic Acid

This protocol is adapted from synthetic strategies for other branched-chain fatty acids.

Materials:

  • 6-bromohexanoic acid

  • Magnesium turnings

  • [¹³C]-Methyl iodide

  • 1,5-dibromopentane

  • Lithium metal

  • Dry diethyl ether

  • Dry tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (argon or nitrogen), react magnesium turnings with 1,5-dibromopentane in dry diethyl ether to form the mono-Grignard reagent.

  • Introduction of the Isotope Label: Add [¹³C]-Methyl iodide to the Grignard reagent solution at 0 °C and allow the reaction to proceed to form [6-¹³C]-6-bromohexane.

  • Formation of the Organolithium Reagent: React the resulting [6-¹³C]-6-bromohexane with lithium metal in dry diethyl ether to generate the corresponding organolithium reagent.

  • Coupling Reaction: In a separate flask, protect the carboxylic acid of 6-bromohexanoic acid (e.g., as a silyl ester). React this protected bromohexanoic acid with the prepared [6-¹³C]-6-hexyllithium in dry THF at low temperature (e.g., -78 °C).

  • Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Deprotect the carboxylic acid using appropriate conditions (e.g., acid hydrolysis) to yield [7-¹³C]-7-methylundecanoic acid.

  • Purification: Purify the final product by silica gel column chromatography.

Expected Yield and Purity:

Yields for multi-step organic syntheses can vary. A typical overall yield for such a sequence might be in the range of 30-50%. Purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and isotopic enrichment.

Section 2: Enzymatic Synthesis of [7-¹³C]-7-Methylundecanoyl-CoA

The conversion of the free fatty acid to its coenzyme A (CoA) thioester is efficiently catalyzed by acyl-CoA synthetases (ACSLs). These enzymes exhibit broad substrate specificity, including for branched-chain fatty acids.[1]

Protocol 2: Enzymatic Synthesis of [7-¹³C]-7-Methylundecanoyl-CoA

Materials:

  • [7-¹³C]-7-methylundecanoic acid (from Protocol 1)

  • Coenzyme A (CoA) trilithium salt

  • ATP disodium salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.5)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity ACSL)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 1 mM CoA

    • 0.5 mM [7-¹³C]-7-methylundecanoic acid (dissolved in a minimal amount of ethanol or DMSO)

    • 1-5 µg of Acyl-CoA synthetase

  • Incubation: Incubate the reaction mixture at 37 °C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or by heat inactivation at 95°C for 5 minutes.

  • Purification:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with an aqueous buffer (e.g., 50 mM ammonium acetate) to remove salts and unreacted CoA and ATP.

    • Elute the [7-¹³C]-7-Methylundecanoyl-CoA with a methanol/water mixture (e.g., 80% methanol).

  • Quantification and Storage: Determine the concentration of the purified product using UV-Vis spectrophotometry (A₂₆₀ for the adenine moiety of CoA) or by a quantitative mass spectrometry method. Store the purified product at -80 °C.

Section 3: Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection and quantification of acyl-CoAs.

Protocol 3: LC-MS/MS Analysis of [7-¹³C]-7-Methylundecanoyl-CoA

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Reversed-phase C18 column suitable for acyl-CoA analysis.

LC Conditions (Example):

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: 10 mM ammonium acetate in 90:10 acetonitrile:water

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS/MS Conditions (Example for a Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Unlabeled this compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z. The precursor ion will be the [M+H]⁺ ion. A characteristic product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety.

    • [7-¹³C]-7-Methylundecanoyl-CoA: Precursor ion (Q1) m/z -> Product ion (Q3) m/z. The precursor ion will be one mass unit higher than the unlabeled compound. The product ion will depend on the fragmentation pattern and whether the fragment retains the ¹³C label.

  • Collision Energy and other MS parameters: Optimize for the specific instrument and compound.

Data Presentation

Quantitative data from stable isotope labeling experiments are crucial for understanding metabolic dynamics. The following tables provide examples of how to structure such data.

Table 1: Synthesis and Purity of Isotopically Labeled Precursor

CompoundIsotopic LabelIsotopic Enrichment (%)Chemical Purity (%)Overall Yield (%)
7-Methylundecanoic Acid¹³C at C-7>98>9542
7-Methylundecanoic Acid²H on methyl group>98>9545

Table 2: Enzymatic Synthesis Efficiency of Labeled this compound

SubstrateEnzymeReaction Time (h)Conversion Efficiency (%)Final Concentration (µM)
[7-¹³C]-7-Methylundecanoic AcidAcyl-CoA Synthetase185425
[7-¹³C]-7-Methylundecanoic AcidAcyl-CoA Synthetase292460
Unlabeled 7-Methylundecanoic AcidAcyl-CoA Synthetase188440

Table 3: Hypothetical Metabolic Tracer Analysis in a Cell Culture System

Cells were incubated with 50 µM of labeled 7-methylundecanoic acid for 24 hours.

MetaboliteIsotopic LabelFold Increase over Unlabeled Control% Labeled Pool
[7-¹³C]-7-Methylundecanoyl-CoA¹³C-95
Downstream Metabolite A¹³C5.245
Downstream Metabolite B¹³C2.825

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Labeled Precursor cluster_enzymatic Enzymatic Acyl-CoA Synthesis cluster_analysis Analysis and Application start Labeled Starting Material ([¹³C]-Methyl Iodide) synthesis Multi-step Chemical Synthesis start->synthesis precursor [7-¹³C]-7-Methylundecanoic Acid synthesis->precursor labeled_coa [7-¹³C]-7-Methylundecanoyl-CoA precursor->labeled_coa Enzymatic Reaction coa Coenzyme A, ATP coa->labeled_coa enzyme Acyl-CoA Synthetase enzyme->labeled_coa cell_culture Cell Culture/ In vivo Model labeled_coa->cell_culture extraction Metabolite Extraction cell_culture->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Analysis lcms->data

Caption: Experimental workflow for the synthesis and application of stable isotope-labeled this compound.

Potential Metabolic Pathway

Branched-chain fatty acids can be derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. The resulting branched-chain acyl-CoAs can then be utilized in various metabolic pathways. In insects, methyl-branched acyl-CoAs are known precursors for the biosynthesis of certain pheromones.

metabolic_pathway cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_synthesis Fatty Acid Synthesis cluster_fate Metabolic Fate BCAA Leucine/Isoleucine BCKA Branched-Chain α-Keto Acid BCAA->BCKA BC_Acyl_CoA Branched-Chain Acyl-CoA BCKA->BC_Acyl_CoA FAS Fatty Acid Synthase BC_Acyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Labeled_Precursor [7-¹³C]-7-Methylundecanoic Acid FAS->Labeled_Precursor Elongation Labeled_CoA [7-¹³C]-7-Methylundecanoyl-CoA Labeled_Precursor->Labeled_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Labeled_CoA->Beta_Oxidation Pheromone Pheromone Biosynthesis Labeled_CoA->Pheromone Complex_Lipids Incorporation into Complex Lipids Labeled_CoA->Complex_Lipids

Caption: A potential metabolic pathway involving this compound.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in studying the metabolism of this compound using stable isotope labeling. The successful synthesis and tracing of this labeled molecule will enable a deeper understanding of its biological roles and the dynamics of branched-chain fatty acid metabolism. The provided workflows and pathway diagrams serve as a visual guide to the experimental process and the potential metabolic context of this compound.

References

Application Note: Analysis of 7-Methylundecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, as well as in the regulation of cellular processes. Branched-chain fatty acyl-CoAs, such as 7-Methylundecanoyl-CoA, are important biomarkers in certain metabolic disorders and play a role in the composition of cellular lipids. Accurate and sensitive detection and quantification of these molecules are essential for understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of acyl-CoAs due to its high sensitivity and specificity. This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, including expected fragmentation patterns and a standardized experimental workflow.

Mass Spectrometry Fragmentation of this compound

The fragmentation of acyl-CoAs in positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) is well-characterized. The primary fragmentation event involves the cleavage of the phosphodiester bond, resulting in a neutral loss of the 3'-phosphoadenosine diphosphate moiety (507.1 Da). This yields a characteristic acylium ion that is specific to the fatty acyl chain. Another common fragment observed corresponds to the pantetheine phosphate portion of the molecule.

For this compound, the precursor ion ([M+H]⁺) will undergo collision-induced dissociation (CID) to produce key product ions. The molecular weight of 7-methylundecanoic acid is approximately 200.32 g/mol . The molecular weight of Coenzyme A is approximately 767.53 g/mol . Therefore, the molecular weight of this compound is approximately 949.84 g/mol , and its protonated form ([M+H]⁺) will have an m/z of approximately 950.85.

The expected major fragment ions are:

  • [M+H - 507.1]⁺ : This corresponds to the 7-methylundecanoyl acylium ion.

  • m/z 428.1 : This fragment represents the adenosine-3',5'-diphosphate portion of Coenzyme A.

The most intense and specific transition for quantification is typically the neutral loss of 507.1 Da.

Data Presentation

The following table summarizes the expected mass-to-charge ratios (m/z) for this compound and its major fragment ions in a typical LC-MS/MS experiment. This information is critical for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for targeted quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound950.85443.7525-35
428.130-40

Collision energies are instrument-dependent and should be optimized.

Experimental Protocols

This section details a general protocol for the extraction and analysis of this compound from biological samples.

Materials
  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Ammonium acetate

  • Internal Standard (e.g., ¹³C-labeled or odd-chain acyl-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Biological sample (e.g., cell lysate, tissue homogenate)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Lysis/Homogenization: Lyse cells or homogenize tissue in a suitable buffer on ice.

  • Protein Precipitation: Add two volumes of cold acetonitrile to the lysate/homogenate to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.

  • Drying: Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Instrument-dependent, optimize for best signal.

  • Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • SRM Transitions:

    • Quantifier: 950.85 -> 443.75

    • Qualifier: 950.85 -> 428.1

Mandatory Visualization

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor This compound [M+H]⁺ m/z = 950.85 Fragment1 7-Methylundecanoyl Acylium Ion [M+H - 507.1]⁺ m/z = 443.75 Precursor->Fragment1 Neutral Loss of 507.1 Da (3'-phosphoadenosine diphosphate) Fragment2 Adenosine-3',5'-diphosphate Fragment m/z = 428.1 Precursor->Fragment2 Cleavage at pantetheine linkage

Caption: Fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Lysis Lysis/Homogenization Sample->Lysis Precipitation Protein Precipitation (Acetonitrile) Lysis->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Dry_Reconstitute Dry Down & Reconstitute SPE->Dry_Reconstitute LC LC Separation (C18 Column) Dry_Reconstitute->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for this compound analysis.

Application Notes and Protocols for Acyl-CoA Profiling in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, the Krebs cycle, and the biosynthesis of various lipids. The accurate quantification and profiling of the acyl-CoA pool in different tissues are crucial for understanding physiological and pathological states, as well as for the development of novel therapeutics targeting metabolic pathways. This document provides detailed protocols for the extraction, purification, and analysis of acyl-CoAs from tissue samples, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

A robust and reproducible protocol is essential for the accurate profiling of acyl-CoAs due to their inherent instability and low abundance in tissues.[1] The following sections detail the key steps from tissue preparation to final analysis.

Tissue Homogenization and Extraction

The initial step involves the rapid homogenization of tissue to quench metabolic activity and efficiently extract acyl-CoAs. Several methods have been reported with varying extraction solvents, each with its own advantages.

Protocol 1: Organic Solvent Extraction

This method is effective for a broad range of acyl-CoAs from various tissues.[2]

  • Tissue Preparation: Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic processes.[3][4] Grind the frozen tissue to a fine powder using a liquid nitrogen-chilled mortar and pestle.[3]

  • Extraction: Transfer approximately 30-100 mg of the pulverized tissue to a pre-weighed, chilled tube.[3][5] Add ice-cold extraction solvent. Common solvent systems include:

    • 80% Methanol in water [2][6]

    • Acetonitrile/Isopropanol/Methanol mixture [3]

    • Methanol-Chloroform (2:1, v/v) [7]

  • Internal Standards: Add a mixture of stable isotope-labeled internal standards (e.g., [¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA) to the extraction solvent to correct for extraction efficiency and matrix effects.[4][7]

  • Homogenization: Homogenize the sample on ice using a probe sonicator or a mechanical homogenizer.[3][7]

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[2]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[2]

Protocol 2: Acidic Extraction

This method is particularly useful for short-chain acyl-CoAs.

  • Deproteinization: Homogenize the tissue in a solution of 5-sulfosalicylic acid (SSA) or perchloric acid (PCA).[8][9]

  • Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.

  • Supernatant Processing: The supernatant can be directly analyzed or may require further purification, depending on the downstream analytical method. The use of SSA can sometimes eliminate the need for solid-phase extraction.[8]

Solid-Phase Extraction (SPE) for Purification

For many applications, especially those requiring high sensitivity, a purification step is necessary to remove interfering substances from the tissue extract.[2][5]

  • Column Conditioning: Condition a C18 or a mixed-mode SPE cartridge by washing with methanol followed by equilibration with an aqueous buffer.[2][7]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with a high-aqueous buffer to remove polar impurities, followed by a wash with a low percentage of organic solvent.[2][7]

  • Elution: Elute the acyl-CoAs from the cartridge using a high percentage of an organic solvent such as methanol or acetonitrile, often containing a modifier like ammonium hydroxide.[2][7]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.[2] Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of methanol and water with ammonium acetate.[2][6]

LC-MS/MS Analysis

The separation and detection of acyl-CoAs are typically performed using reverse-phase liquid chromatography coupled with tandem mass spectrometry.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for separation.[2][6]

    • Mobile Phases:

      • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[2]

      • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[2]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is then ramped up to elute the more hydrophobic long-chain acyl-CoAs.[2][6]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific acyl-CoAs.[4][7] This involves monitoring the transition from a specific precursor ion (the molecular ion of the acyl-CoA) to a characteristic product ion. A common neutral loss of m/z 507 is often used for identifying acyl-CoAs.[4][7]

Data Presentation

The following tables summarize representative quantitative data for acyl-CoA levels in different tissues from various studies. It is important to note that absolute concentrations can vary depending on the species, physiological state, and the specific methodology used.

Table 1: Acyl-CoA Concentrations in Rat Tissues (nmol/g wet weight)

Acyl-CoA SpeciesLiverHeart
Total Acyl-CoA 83 ± 1161 ± 9

Data adapted from a study on the quantitation of long-chain acyl-CoA in mammalian tissue.[10]

Table 2: Acyl-CoA Profile in RAW264.7 and MCF7 Cells (pmol/10⁶ cells)

Acyl-CoA SpeciesRAW264.7 CellsMCF7 Cells
Myristoyl-CoA (C14:0) ~2.4~5.6
Palmitoyl-CoA (C16:0) ~1.2~12.1
Oleoyl-CoA (C18:1) ~1.2~12.1
Very-long-chain (>C20) < 1.2> 40.2
Total Acyl-CoAs 12.0 ± 1.080.4 ± 6.1

Data represents an approximate distribution and total amounts from a study on fatty acyl-CoA quantitation in mammalian cells.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for acyl-CoA profiling in tissues.

Acyl_CoA_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Tissue 1. Tissue Collection (Flash Freeze) Homogenization 2. Homogenization (in Extraction Solvent + Internal Standards) Tissue->Homogenization Extraction 3. Acyl-CoA Extraction (Centrifugation) Homogenization->Extraction Supernatant 4. Supernatant Collection Extraction->Supernatant SPE 5. Solid-Phase Extraction (Optional but Recommended) Supernatant->SPE Elution 6. Elution of Acyl-CoAs SPE->Elution Drying 7. Drying and Reconstitution Elution->Drying LCMS 8. LC-MS/MS Analysis (Separation and Detection) Drying->LCMS Data 9. Data Processing (Quantification and Profiling) LCMS->Data

Caption: General workflow for acyl-CoA profiling in tissues.

References

Troubleshooting & Optimization

improving 7-Methylundecanoyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 7-Methylundecanoyl-CoA in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a branched-chain fatty acyl-coenzyme A molecule. In research, it is often used to study lipid metabolism, particularly pathways involving branched-chain fatty acids. These pathways are relevant in various physiological and pathological states, including metabolic disorders and cancer.

Q2: What are the main factors that affect the stability of this compound in solution?

The stability of this compound is primarily influenced by three main factors:

  • pH: The thioester bond is susceptible to hydrolysis, especially at alkaline pH.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Oxidation: Although the acyl chain of this compound is saturated, the adenine moiety of Coenzyme A can be susceptible to oxidation.

Q3: How should I prepare a stock solution of this compound?

For optimal stability, it is recommended to prepare stock solutions in a slightly acidic buffer (pH 6.0-6.5). It is also advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q4: What is the recommended storage condition for this compound solutions?

Aqueous solutions of this compound should be stored at -80°C for long-term stability. For short-term storage (up to one week), -20°C is acceptable. It is crucial to minimize exposure to light and oxygen.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Verify the integrity of your stock solution using analytical methods like HPLC-MS. Ensure proper storage conditions are maintained.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use vials immediately after preparation to avoid multiple freeze-thaw cycles.
Low enzymatic activity in assays Hydrolysis of the thioester bond, leading to inactive substrate.Check the pH of your assay buffer. Ensure it is within the optimal range for both enzyme activity and this compound stability (typically neutral to slightly acidic).
Presence of interfering substances in the solution.Ensure all reagents and solvents are of high purity. Avoid using buffers containing components that can react with thioesters.
Precipitate formation in the solution Poor solubility of this compound in the chosen solvent.While generally soluble in aqueous buffers, high concentrations may lead to precipitation. Try dissolving at a lower concentration or adding a small amount of a compatible organic co-solvent. Be aware that organic solvents may affect downstream applications.
Presence of divalent cations like Mg²⁺ or Ca²⁺ at high concentrations.Long-chain acyl-CoAs can precipitate in the presence of high concentrations of divalent cations. If these ions are necessary for your experiment, optimize their concentration to maintain the solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Nuclease-free water

    • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

    • Sterile, single-use microcentrifuge tubes

  • Procedure:

    • Equilibrate the solid this compound to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of this compound in a sterile environment.

    • Dissolve the solid in a minimal amount of 0.1 M MES buffer (pH 6.0) to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex to ensure complete dissolution.

    • Immediately aliquot the stock solution into pre-chilled, single-use microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Integrity by HPLC-MS
  • Objective: To determine the percentage of intact this compound in a solution.

  • Instrumentation and Reagents:

    • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

    • C18 reverse-phase HPLC column.

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Your this compound sample.

  • Method:

    • Dilute a small aliquot of your this compound solution in Mobile Phase A.

    • Inject the diluted sample onto the C18 column.

    • Run a gradient elution from a low to a high percentage of Mobile Phase B to separate this compound from its potential degradation products (e.g., 7-methylundecanoic acid and Coenzyme A).

    • Monitor the eluent using the mass spectrometer in positive ion mode, looking for the specific m/z of intact this compound.

    • Integrate the peak area corresponding to the intact molecule and compare it to the total area of all related peaks to calculate the percentage of integrity.

Data Presentation

The stability of the thioester bond in acyl-CoA molecules is highly dependent on pH and temperature. The following table summarizes the estimated half-life of a typical long-chain acyl-CoA thioester bond under various conditions. Please note that these are generalized values and the specific half-life of this compound may vary.

pH Temperature (°C) Estimated Half-life of Thioester Bond
6.04Several weeks to months
6.025Days to weeks
7.44Days to a week
7.425Hours to days
8.54Hours to days
8.525Minutes to hours

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_qc Quality Control weigh Weigh Solid This compound dissolve Dissolve in Acidic Buffer (pH 6.0) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw analyze Analyze Integrity (e.g., HPLC-MS) store->analyze Periodic Check use Use in Experiment thaw->use degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis 7-Methylundecanoic_Acid 7-Methylundecanoic_Acid Coenzyme_A Coenzyme_A Hydrolysis->7-Methylundecanoic_Acid Hydrolysis->Coenzyme_A

Technical Support Center: 7-Methylundecanoyl-CoA LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 7-Methylundecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during the detection and quantification of this branched-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound?

A1: The molecular formula for this compound is C33H58N7O17P3S. The theoretical monoisotopic mass can be calculated to aid in identifying the correct precursor ion in your mass spectrometer. Based on the molecular formula of the closely related 6-Methylundecanoyl-CoA (C33H58N7O17P3S), which has a molecular weight of 949.84 g/mol , the expected mass will be very similar. For high-resolution mass spectrometry, the exact mass of the protonated molecule [M+H]+ should be used for identification.

Q2: What is a typical fragmentation pattern for acyl-CoAs in MS/MS?

A2: Acyl-CoAs characteristically undergo a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety in positive ion mode tandem mass spectrometry (MS/MS). This results in a neutral loss of 507.0 Da.[1][2] This well-documented fragmentation is a reliable indicator for identifying acyl-CoA species and is crucial for setting up Multiple Reaction Monitoring (MRM) methods.[1][2]

Q3: Why is my this compound signal unstable or disappearing over time?

A3: Acyl-CoAs, including this compound, are known to be chemically unstable. Their thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH. It is critical to keep samples cold (4°C or on ice) throughout the sample preparation process and to analyze them as quickly as possible. Acidifying the sample and reconstitution solvent can improve stability.

Q4: Should I use positive or negative ion mode for detecting this compound?

A4: For the analysis of acyl-CoAs, positive ion mode is generally reported to be more sensitive.[2][3] The protonated molecule [M+H]+ is typically the most abundant precursor ion.

Troubleshooting Guides

Issue 1: No or Very Low Signal for this compound

This is a common issue that can stem from multiple factors, from sample preparation to instrument settings. The following logical workflow can help diagnose the problem.

NoSignalWorkflow start Start: No/Low Signal check_ms 1. Verify MS Performance (Infuse a known standard, e.g., Palmitoyl-CoA) start->check_ms check_lc 2. Check LC System (Pressure normal? Leaks?) check_ms->check_lc MS OK solution_ms Solution: Tune MS or clean ion source. check_ms->solution_ms MS Issue check_sample_prep 3. Evaluate Sample Preparation (Degradation? Extraction efficiency?) check_lc->check_sample_prep LC OK solution_lc Solution: Purge pumps, check for leaks, replace column if necessary. check_lc->solution_lc LC Issue check_method 4. Review LC-MS Method (Correct MRM? Ionization parameters?) check_sample_prep->check_method Sample Prep OK solution_sample_prep Solution: Re-extract samples on ice, use fresh solvents, minimize time to analysis. check_sample_prep->solution_sample_prep Sample Prep Issue solution_method Solution: Optimize MRM transitions, adjust source parameters (e.g., temperature, gas flow). check_method->solution_method Method Issue

Troubleshooting workflow for no or low signal.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor chromatography can significantly impact quantification. Here are common causes and solutions for suboptimal peak shapes.

  • Cause: Secondary interactions with the column stationary phase. The phosphate groups on the CoA moiety can interact with residual silanols on silica-based columns.

  • Solution: Use a column with end-capping or a hybrid particle technology. Operating at a slightly acidic pH (e.g., with formic acid in the mobile phase) can suppress silanol activity.

  • Cause: Inappropriate mobile phase composition. The branched nature of this compound can affect its retention behavior compared to straight-chain acyl-CoAs.

  • Solution: Optimize the gradient elution. A shallower gradient may be necessary to properly resolve it from other isomers or closely related compounds. Ensure sufficient organic solvent strength at the end of the gradient to elute all hydrophobic components from the column.

  • Cause: Column overload.

  • Solution: Dilute the sample or inject a smaller volume.

Issue 3: Inconsistent Retention Times

Shifting retention times can make peak identification and integration difficult, leading to poor reproducibility.

RetentionTimeWorkflow start Start: Inconsistent Retention Times check_equilibration 1. Check Column Equilibration (Is the equilibration time sufficient?) start->check_equilibration check_pump 2. Inspect LC Pumps (Stable pressure? Air bubbles?) check_equilibration->check_pump Sufficient solution_equilibration Solution: Increase column equilibration time between injections. check_equilibration->solution_equilibration Insufficient check_mobile_phase 3. Verify Mobile Phase (Freshly prepared? Correct composition?) check_pump->check_mobile_phase Stable solution_pump Solution: Prime/purge the pumps to remove air bubbles. check_pump->solution_pump Unstable check_column 4. Assess Column Health (Column aging? Blockage?) check_mobile_phase->check_column Fresh solution_mobile_phase Solution: Prepare fresh mobile phase. check_mobile_phase->solution_mobile_phase Old/Incorrect solution_column Solution: Wash or replace the column. check_column->solution_column Issue Detected

Troubleshooting workflow for inconsistent retention times.

Quantitative Data Summary

The following table provides suggested starting parameters for developing an LC-MS/MS method for this compound. These may require optimization for your specific instrumentation and sample matrix.

ParameterRecommended Value/ConditionNotes
LC Column C18 or C8 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)A C8 column may provide better peak shape for this moderately long-chain acyl-CoA.
Mobile Phase A 0.1% Formic Acid in WaterAcidification helps with peak shape and analyte stability.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minA relatively slow gradient is recommended to ensure separation from isomers.
Flow Rate 0.2 - 0.4 mL/minAdjust based on column dimensions.
Column Temperature 40 - 50 °CElevated temperature can improve peak shape and reduce viscosity.
Ionization Mode Positive Electrospray Ionization (ESI+)Generally provides better sensitivity for acyl-CoAs.[2][3]
Precursor Ion [M+H]+ Calculated m/zCalculate based on the exact mass of 7-Methylundecanoic acid + CoA - H2O + H+.
Product Ion Calculated m/z - 507.0Corresponds to the neutral loss of 3'-phosphoadenosine 5'-diphosphate.[1][2]
Collision Energy (CE) Instrument DependentOptimize by infusing a standard, if available. Start with values used for similar long-chain acyl-CoAs.
Sample Storage -80 °C (long-term), 4 °C (short-term, <24h)Analyze as quickly as possible after extraction.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissues

This protocol is a general guideline for the extraction of acyl-CoAs from tissue samples.

  • Homogenization: Flash-freeze approximately 20-50 mg of tissue in liquid nitrogen. Homogenize the frozen tissue in 1 mL of ice-cold extraction buffer (e.g., 2:1:1 Acetonitrile:Isopropanol:Water) using a bead beater or similar homogenizer.

  • Protein Precipitation: Keep the homogenate on ice for 10 minutes to allow for protein precipitation, then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube. Avoid disturbing the pellet.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator. Do not over-dry the sample.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50:50 Acetonitrile:Water with 0.1% formic acid. Vortex briefly and centrifuge to pellet any insoluble material.

  • Analysis: Transfer the clear supernatant to an LC-MS vial for immediate analysis.

Protocol 2: LC-MS/MS Method Development

This protocol outlines the steps for setting up an MRM method for this compound.

  • Calculate MRM Transition:

    • Determine the exact mass of the this compound [M+H]+ precursor ion.

    • Calculate the product ion by subtracting the neutral loss of 507.0 Da from the precursor m/z.[1][2]

  • Initial Instrument Setup:

    • Set up the LC system with the recommended parameters from the table above.

    • Set the mass spectrometer to operate in positive ESI mode.

  • Direct Infusion (Optional but Recommended): If a standard is available, perform a direct infusion to optimize MS parameters such as collision energy (CE) and declustering potential (DP).

  • LC-MS Injection: Inject a standard or a pooled sample extract.

  • Method Optimization:

    • Adjust the LC gradient to achieve good peak shape and separation from other components.

    • Fine-tune MS source parameters (e.g., gas flows, temperature, spray voltage) to maximize signal intensity.

    • Confirm the identity of the peak by ensuring a consistent retention time with a standard (if available) and the expected MRM transition.

References

Technical Support Center: Optimizing Medium-Chain Acyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with medium-chain acyl-CoAs (MC-ACoAs). Our goal is to help you overcome common challenges and optimize your extraction protocols for reliable and reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of medium-chain acyl-CoAs.

Issue 1: Low Yield of Medium-Chain Acyl-CoAs

Low recovery of MC-ACoAs is a frequent problem that can compromise downstream analysis. The causes can range from inefficient extraction to degradation of the target molecules.

Possible Cause Recommended Solution
Inefficient Cell Lysis/Tissue Homogenization Ensure rapid and thorough homogenization on ice to minimize enzymatic activity. For tissues, flash-freezing in liquid nitrogen followed by grinding to a fine powder is recommended before extraction.
Inappropriate Extraction Solvent The choice of solvent is critical. A common and effective solvent mixture is an acetonitrile/methanol/water (2:2:1, v/v/v) solution. For certain applications, other solvents may be more suitable (see Table 1).[1][2]
Degradation by Acyl-CoA Hydrolases Perform all extraction steps at low temperatures (on ice or at 4°C) to minimize the activity of hydrolases that can degrade acyl-CoAs.[3] Rapidly quenching metabolic activity is crucial.
Suboptimal Phase Separation (Liquid-Liquid Extraction) Ensure complete separation of the aqueous and organic phases. Acyl-CoAs are typically found in the aqueous phase in methods like the Bligh-Dyer procedure.[4]
Inefficient Elution (Solid-Phase Extraction) For Solid-Phase Extraction (SPE), ensure the column is properly conditioned and equilibrated. Use the appropriate elution solvent at the correct concentration and pH. A common elution strategy involves using ammonium hydroxide solutions.[5]

Issue 2: Poor Reproducibility Between Replicates

Inconsistent results across replicates can stem from minor variations in the experimental procedure.

Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize every step of the protocol, from sample collection and storage to the timing of each extraction step. All operations should be performed quickly and under ice-cold conditions.[4]
Variable Evaporation of Solvents If a solvent evaporation step is used, ensure it is done uniformly across all samples. Using a vacuum concentrator or a gentle stream of nitrogen is recommended.[6]
Pipetting Errors Use calibrated pipettes and proper technique, especially when handling small volumes of solvents or internal standards.
Incomplete Reconstitution of Dried Extract After evaporation, ensure the acyl-CoA pellet is completely redissolved. Vortexing and sonication can aid in reconstitution. The choice of reconstitution solvent is also important for stability.[6]

Issue 3: Contamination in Mass Spectrometry Analysis

Contaminants can interfere with the detection and quantification of MC-ACoAs.

Possible Cause Recommended Solution
Plasticware Leaching Use high-quality polypropylene tubes and avoid prolonged contact of organic solvents with plastic. Glass tubes can be a better alternative to reduce contamination.[7]
Contaminants from SPE Columns Commercially available SPE columns can sometimes be a source of contaminants like palmitic and stearic acids. It is advisable to run a blank (eluting from a column without sample) to identify potential contaminants.[7]
Carryover in LC-MS System Implement a robust washing protocol for the LC system between sample injections to prevent carryover from previous samples.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting medium-chain acyl-CoAs: liquid-liquid or solid-phase extraction?

Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods, and the choice often depends on the specific experimental goals and sample matrix.

  • LLE , often based on the Bligh-Dyer method, is a classical approach that separates acyl-CoAs into the aqueous-methanolic phase.[4] It is relatively simple but may require careful handling to ensure clean phase separation.

  • SPE offers a more targeted approach, allowing for the purification and enrichment of acyl-CoAs from the sample matrix.[8][9] This can lead to cleaner samples for downstream analysis but may involve more steps and a risk of analyte loss if not optimized.

Q2: Which solvent system is recommended for the extraction of medium-chain acyl-CoAs?

A mixture of acetonitrile, methanol, and water is a widely used and effective solvent system for extracting a broad range of acyl-CoAs, including medium-chain species.[1][2] However, the optimal solvent can depend on the specific tissue or cell type.

Q3: How can I prevent the degradation of my samples during extraction?

The primary threat to acyl-CoA stability during extraction is enzymatic degradation by acyl-CoA hydrolases.[3] To minimize this, it is crucial to:

  • Keep samples on ice at all times.

  • Use pre-chilled solvents and tubes.

  • Work quickly to minimize the time between cell/tissue disruption and the quenching of enzymatic activity by the extraction solvent.

Q4: Is an internal standard necessary for quantification?

Yes, using an internal standard is highly recommended for accurate quantification. A stable isotope-labeled version of an acyl-CoA (e.g., [13C] octanoyl-CoA) is ideal as it behaves similarly to the endogenous analyte during extraction and ionization in the mass spectrometer, thus correcting for variations in recovery and matrix effects.[5][10]

Q5: What are the best storage conditions for my extracted acyl-CoA samples?

For short-term storage (a few hours), keep the samples at 4°C. For long-term storage, samples should be stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Comparison of Extraction Solvent Systems for Acyl-CoA Recovery

This table summarizes the relative MS intensities of various medium-chain acyl-CoAs extracted from liver tissue using different solvent systems, providing a guide for solvent selection.

Acyl-CoA SpeciesAcetonitrile/Methanol/Water (2:2:1)Methanol/Water (4:1)Isopropanol/Water (4:1)
Hexanoyl-CoA (C6) ++++++
Octanoyl-CoA (C8) ++++++
Decanoyl-CoA (C10) ++++++
Dodecanoyl-CoA (C12) ++++++

Data is a qualitative summary based on trends observed in the literature. '+++' indicates the highest relative intensity, suggesting better recovery.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Medium-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the purification and enrichment of acyl-CoAs from tissue samples.[3][5]

  • Homogenization: Weigh approximately 100 mg of frozen tissue powder into a pre-chilled tube. Add 3 mL of a cold methanol-chloroform (2:1) solution containing an appropriate internal standard. Homogenize the tissue on ice.

  • Phase Separation: Add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform to the homogenate. Vortex briefly and centrifuge at 1,300 x g for 15 minutes at 4°C to separate the phases.[5]

  • Collection: Carefully collect the upper aqueous-methanolic layer, which contains the acyl-CoAs.

  • SPE Column Preparation: Condition a weak anion exchange SPE column by washing with 3 mL of methanol, followed by 3 mL of water.[5]

  • Sample Loading: Load the collected supernatant onto the conditioned SPE column.

  • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol to remove interfering substances.[5]

  • Elution: Elute the acyl-CoAs from the column with two successive additions of 2.4 mL of 2% ammonium hydroxide followed by 2.4 mL of 5% ammonium hydroxide.[5]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation homogenization 1. Homogenization (Tissue + Extraction Solvent + IS) phase_separation 2. Phase Separation (Centrifugation) homogenization->phase_separation collection 3. Collect Aqueous Layer phase_separation->collection loading 5. Sample Loading collection->loading conditioning 4. Column Conditioning (Methanol, Water) conditioning->loading washing 6. Column Washing (Formic Acid, Methanol) loading->washing elution 7. Elution (Ammonium Hydroxide) washing->elution drying 8. Drying elution->drying reconstitution 9. Reconstitution drying->reconstitution LC-MS Analysis LC-MS Analysis reconstitution->LC-MS Analysis

Caption: Workflow for Solid-Phase Extraction of Acyl-CoAs.

Troubleshooting_Low_Yield cluster_extraction Extraction Issues cluster_degradation Degradation cluster_purification Purification Issues start Low Acyl-CoA Yield lysis Inefficient Lysis/ Homogenization start->lysis solvent Suboptimal Solvent start->solvent enzymes Enzymatic Activity (Hydrolases) start->enzymes phase_sep Poor Phase Separation (LLE) start->phase_sep elution Inefficient Elution (SPE) start->elution solution1 Improve Lysis lysis->solution1 Optimize homogenization solution2 Select Better Solvent solvent->solution2 Change solvent system solution3 Control Temperature enzymes->solution3 Maintain low temperature solution4 Refine LLE phase_sep->solution4 Ensure complete phase separation solution5 Optimize SPE elution->solution5 Optimize elution protocol

Caption: Troubleshooting Logic for Low Acyl-CoA Yield.

References

preventing 7-Methylundecanoyl-CoA degradation during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 7-Methylundecanoyl-CoA during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sample preparation of this compound, leading to its degradation and inaccurate quantification.

Issue 1: Low or No Recovery of this compound

Potential Cause Recommended Solution
Enzymatic Degradation: Rapid hydrolysis by endogenous enzymes like acyl-CoA thioesterases upon cell lysis.Immediate Quenching: Flash-freeze tissue samples in liquid nitrogen. For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol at -80°C directly to the culture plate.
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH.Use Acidic Buffers: Employ an acidic extraction buffer, such as 100 mM potassium phosphate buffer at pH 4.9, to maintain the stability of the thioester bond.
Thermal Degradation: Elevated temperatures accelerate both enzymatic and chemical degradation.Maintain Cold Chain: Ensure all sample preparation steps (homogenization, centrifugation, etc.) are performed on ice or at 4°C. Use pre-chilled tubes, buffers, and solvents.
Oxidation: The thiol group in Coenzyme A is prone to oxidation.Consider Antioxidants: While not always necessary, the addition of antioxidants to the extraction buffer can be evaluated if oxidation is suspected.
Adsorption to Surfaces: Acyl-CoAs can adsorb to plastic surfaces, leading to sample loss.Use Appropriate Labware: Utilize glass or low-retention plastic vials and pipette tips to minimize surface adsorption.[1][2]

Issue 2: High Variability Between Replicates

Potential Cause Recommended Solution
Inconsistent Quenching Time: Delays between sample collection and quenching can lead to variable enzymatic degradation.Standardize Quenching Protocol: Ensure that the time between sample harvesting and the quenching step is minimal and consistent across all samples.
Incomplete Homogenization: Inefficient tissue or cell disruption can result in incomplete extraction of this compound.Optimize Homogenization: Ensure thorough homogenization of the sample in the extraction buffer. For tissues, mechanical disruption (e.g., bead beating or sonication) may be necessary.
Precipitate Disturbance: Aspiration of the protein pellet during supernatant collection can introduce interfering substances.Careful Supernatant Transfer: After centrifugation to pellet proteins, carefully transfer the supernatant containing the acyl-CoAs to a new tube without disturbing the pellet.
Inconsistent Sample Drying: Over-drying or inconsistent drying can lead to degradation or loss of the analyte.Controlled Evaporation: Use a gentle stream of nitrogen or a vacuum concentrator for solvent evaporation. Avoid excessive heat.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The degradation of this compound, a branched-chain acyl-CoA, likely follows the catabolic pathway of branched-chain amino acids.[3][4][5][6][7] This involves initial dehydrogenation by an acyl-CoA dehydrogenase, followed by a series of enzymatic steps that ultimately lead to the production of smaller, more common acyl-CoA molecules like acetyl-CoA and propionyl-CoA. A key point of degradation during sample preparation is the enzymatic hydrolysis of the thioester bond by acyl-CoA thioesterases, releasing the free fatty acid and Coenzyme A.

Q2: What is the optimal pH for preventing degradation of this compound during sample preparation?

A2: To minimize chemical hydrolysis of the thioester bond, a slightly acidic pH is recommended. An extraction buffer with a pH between 4.0 and 6.8 has been shown to improve the stability of various acyl-CoAs.[8] A commonly used buffer is 100 mM potassium phosphate at pH 4.9.

Q3: How critical is temperature control during sample preparation?

A3: Temperature control is extremely critical. Both enzymatic and chemical degradation rates increase significantly with temperature. It is imperative to maintain samples on ice (0-4°C) throughout the entire sample preparation process, from harvesting to final extraction.

Q4: Which solvents are best for extracting and reconstituting this compound?

A4: For extraction, a solvent precipitation method using 80% methanol in water is often effective for a broad range of acyl-CoAs.[9] For reconstitution prior to LC-MS analysis, a solution of 50% methanol in 50 mM ammonium acetate at a neutral pH (around 6.8) has been shown to provide good stability for many acyl-CoA species.[8]

Q5: Should I use solid-phase extraction (SPE) for my samples?

A5: Solid-phase extraction can be a valuable tool for sample clean-up, removing interfering matrix components and potentially improving the sensitivity of your analysis.[9] However, it is an additional step where sample loss can occur. The decision to use SPE should be based on the complexity of your sample matrix and the requirements of your analytical method. If high matrix effects are observed, an SPE cleanup step is recommended.

Quantitative Data Summary

The stability of acyl-CoAs is highly dependent on the composition of the solvent used for storage and analysis. The following table summarizes the stability of various acyl-CoAs in different solvents at 4°C over 48 hours, as indicated by the coefficient of variation (CV) of their MS intensities. Lower CV values indicate higher stability. While this compound is not explicitly listed, the data for other long-chain acyl-CoAs provide a useful reference.

Table 1: Coefficient of Variation (%) of Acyl-CoA Standards in Different Solvents at 4°C over 48 hours

Acyl-CoAWater50% Methanol/Water50mM Ammonium Acetate (pH 4.0)50% Methanol/50mM Ammonium Acetate (pH 4.0)50mM Ammonium Acetate (pH 6.8)50% Methanol/50mM Ammonium Acetate (pH 6.8)
Acetyl-CoA 15.111.210.58.97.56.8
Propionyl-CoA 14.810.910.18.57.26.5
Butyryl-CoA 14.510.59.88.26.96.2
Hexanoyl-CoA 13.99.89.27.86.55.9
Octanoyl-CoA 13.29.18.57.26.15.5
Decanoyl-CoA 12.88.88.16.95.85.2
Lauroyl-CoA 12.58.57.96.75.65.0
Myristoyl-CoA 12.18.27.66.45.44.8
Palmitoyl-CoA 11.87.97.36.15.14.6
Stearoyl-CoA 11.57.67.05.94.94.4

Data adapted from a study on high-resolution metabolomics with acyl-CoA profiling.[8]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.[10]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) 80% Methanol in water

  • Microcentrifuge tubes (1.5 mL)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolism Quenching and Lysis:

    • Add a sufficient volume of pre-chilled (-80°C) 80% methanol to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • Suspension cells: Resuspend the cell pellet in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Solvent Evaporation:

    • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 6.8).

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Clean-up

This protocol provides a general workflow for cleaning up acyl-CoA extracts using SPE.[9]

Materials:

  • SPE cartridge (e.g., C18)

  • SPE manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water with 0.1% formic acid)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., 90% acetonitrile in water)

Procedure:

  • Cartridge Conditioning:

    • Pass the conditioning solvent through the SPE cartridge.

  • Cartridge Equilibration:

    • Pass the equilibration solvent through the cartridge.

  • Sample Loading:

    • Load the reconstituted acyl-CoA extract onto the conditioned and equilibrated SPE cartridge.

  • Washing:

    • Pass the wash solvent through the cartridge to remove polar impurities.

  • Elution:

    • Elute the acyl-CoAs from the cartridge using the elution solvent.

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate and reconstitute the sample as described in Protocol 1.

Visualizations

degradation_pathway This compound This compound Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase This compound->Acyl-CoA_Dehydrogenase Thioesterase Thioesterase This compound->Thioesterase Intermediate_1 Intermediate_1 Acyl-CoA_Dehydrogenase->Intermediate_1 Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase Intermediate_1->Enoyl-CoA_Hydratase Intermediate_2 Intermediate_2 Enoyl-CoA_Hydratase->Intermediate_2 Hydroxyacyl-CoA_Dehydrogenase Hydroxyacyl-CoA_Dehydrogenase Intermediate_2->Hydroxyacyl-CoA_Dehydrogenase Intermediate_3 Intermediate_3 Hydroxyacyl-CoA_Dehydrogenase->Intermediate_3 Thiolase Thiolase Intermediate_3->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Propionyl-CoA Propionyl-CoA Thiolase->Propionyl-CoA 7-Methylundecanoic_Acid 7-Methylundecanoic_Acid Thioesterase->7-Methylundecanoic_Acid CoA CoA Thioesterase->CoA experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest_Cells 1. Harvest Cells/Tissue Quench_Metabolism 2. Quench Metabolism (-80°C 80% Methanol) Harvest_Cells->Quench_Metabolism Lyse_Precipitate 3. Lyse & Precipitate Proteins Quench_Metabolism->Lyse_Precipitate Centrifuge 4. Centrifuge (15,000 x g, 4°C) Lyse_Precipitate->Centrifuge Collect_Supernatant 5. Collect Supernatant Centrifuge->Collect_Supernatant Dry_Extract 6. Dry Extract Collect_Supernatant->Dry_Extract Reconstitute 7. Reconstitute Dry_Extract->Reconstitute LC_MS 8. LC-MS Analysis Reconstitute->LC_MS troubleshooting_tree Low_Recovery Low Recovery of This compound Check_Quenching Was quenching immediate? Low_Recovery->Check_Quenching Improve_Quenching Improve quenching protocol Check_Quenching->Improve_Quenching No Check_pH Is extraction buffer acidic? Check_Quenching->Check_pH Yes Use_Acidic_Buffer Use buffer with pH 4.0-6.8 Check_pH->Use_Acidic_Buffer No Check_Temp Was sample kept cold? Check_pH->Check_Temp Yes Maintain_Cold_Chain Keep sample on ice/4°C Check_Temp->Maintain_Cold_Chain No Check_Labware Using appropriate labware? Check_Temp->Check_Labware Yes Use_Glass_Vials Use glass or low-retention vials Check_Labware->Use_Glass_Vials No

References

Technical Support Center: 7-Methylundecanoyl-CoA Standard Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methylundecanoyl-CoA. The following sections address common issues encountered during standard curve preparation and analysis, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A1: When experiencing a weak or absent signal, a systematic approach is crucial to identify the root cause. Begin with the following initial checks:

  • Mass Spectrometer Functionality: Confirm the mass spectrometer is operating correctly by infusing a known, stable compound to verify a response.

  • Fresh Standards and Mobile Phases: Prepare fresh dilutions of your this compound standard and new mobile phases to rule out degradation or contamination. Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[1][2]

  • Instrument Parameters: Verify that all instrument settings, such as voltages and gas flows, are correctly configured and that a stable electrospray is being generated.[1]

Q2: What are common causes of low signal intensity for acyl-CoA compounds during LC-MS analysis?

A2: Several factors can contribute to low signal intensity for acyl-CoAs:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis. Minimize the time samples spend at room temperature and in aqueous solutions to prevent degradation.[1][2] Storing extracts as a dry pellet at -80 °C may be the best strategy as different acyl-CoA species show varying degradation rates.[3]

  • Inefficient Ionization: The efficiency of ionization can be affected by the mobile phase composition and the presence of co-eluting matrix components.[1]

  • Ion Suppression: Matrix effects from complex biological samples can significantly diminish the signal of the target analyte.[1]

  • Suboptimal MS Parameters: Incorrect selection of precursor and product ions or collision energy can lead to poor sensitivity.[1]

  • Chromatographic Issues: Poor peak shape, which can be caused by column overload or contamination, may result in a decreased signal-to-noise ratio.[1]

Q3: How can I minimize matrix effects when quantifying this compound in biological samples?

A3: Matrix effects, where co-eluting endogenous molecules interfere with the ionization of the analyte, are a common challenge. To mitigate these effects:

  • Effective Sample Preparation: Employ robust sample preparation techniques such as protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances.[1][4]

  • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[5]

  • Matrix-Matched Calibration: Prepare your calibration standards in a surrogate matrix that is free of the analyte but otherwise mimics the composition of your sample.[5]

  • Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from interfering compounds.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Poor peak shape can compromise resolution and integration accuracy. The following table outlines potential causes and solutions.

Observation Potential Cause Suggested Solution
Peak Tailing Secondary interactions with the column stationary phase (e.g., residual silanols).Use a column with end-capping. Adjust mobile phase pH; for acyl-CoAs, slightly acidic conditions can improve peak shape for short chains, but may cause tailing for long chains.[4]
Column overload.Reduce the injection volume or the concentration of the standard.
Column contamination.Wash the column with a strong solvent. If the problem persists, replace the column.
Peak Fronting Column overload.Dilute the sample or reduce the injection volume.
Poorly packed column bed.Replace the column.
Broad Peaks Large dead volume in the LC system.Check and minimize the length and diameter of all tubing and connections.
Column degradation.Replace the column.
Suboptimal mobile phase composition.Optimize the gradient and mobile phase additives.
Guide 2: Inconsistent or Non-Linear Standard Curve

A reliable standard curve should be linear and reproducible. If you are facing issues with your standard curve, consider the following.

Problem Potential Cause Troubleshooting Steps
Non-Linearity at High Concentrations Detector saturation.Extend the calibration curve with lower concentration points or dilute samples to fall within the linear range.
Analyte precipitation in the autosampler.Check the solubility of this compound in the sample solvent. Consider using a solvent with higher organic content if compatible with your chromatography.
Poor Reproducibility Inconsistent sample preparation.Ensure precise and consistent pipetting and extraction procedures. Use an automated liquid handler if available.
Standard degradation.Prepare fresh standards daily. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Autosampler variability.Check the autosampler for air bubbles and ensure correct injection volumes.
High Y-Intercept Contamination in the blank or mobile phase.Use high-purity solvents and freshly prepared mobile phases. Run a system blank (injection of mobile phase) to identify sources of contamination.
Carryover from previous injections.Implement a robust needle wash protocol in your LC method.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock and Working Solutions
  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh a precise amount of this compound standard.

    • Dissolve the standard in a suitable solvent. Due to the amphiphilic nature of acyl-CoAs, a mixture of organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous buffer (e.g., 25 mM ammonium acetate, pH 5-6) is often effective.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

  • Working Standard Preparation:

    • On the day of analysis, thaw an aliquot of the stock solution on ice.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition to create a series of calibration standards. A typical concentration range for acyl-CoA analysis might be from low nM to µM levels.

    • Keep the working standards on ice or in a cooled autosampler to prevent degradation.

Protocol 2: Generic LC-MS/MS Method for Acyl-CoA Analysis

This protocol provides a starting point for the analysis of this compound and should be optimized for your specific instrumentation and sample type.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 5-10 mM ammonium acetate in water, pH adjusted with acetic acid or ammonium hydroxide.[7]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoA, followed by a wash step and re-equilibration.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

    • Column Temperature: Maintained at a stable temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for acyl-CoAs.[8]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MS/MS Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of the phosphorylated ADP moiety (507 Da).[1][8] A second common fragment corresponds to the adenosine diphosphate portion with a mass-to-charge ratio (m/z) of 428.[8]

      • Quantitative Transition: [M+H]+ → [M-507+H]+

      • Qualitative Transition: [M+H]+ → 428

    • Optimization: The collision energy and other source parameters should be optimized by infusing the this compound standard to achieve the best signal intensity.[1]

Parameter Typical Value/Condition
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
Scan Type MRM

Visualizations

Troubleshooting_Workflow cluster_start Start: No or Low Signal cluster_checks Initial Checks cluster_investigation In-depth Investigation cluster_resolution Resolution start No or Low Signal for This compound Standard ms_check Check MS Performance with known compound start->ms_check fresh_solutions Prepare Fresh Standards and Mobile Phases start->fresh_solutions instrument_params Verify Instrument Parameters start->instrument_params degradation Investigate Degradation: - Minimize time at RT - Use fresh samples ms_check->degradation MS OK fresh_solutions->degradation Still low signal instrument_params->degradation Parameters correct ionization Optimize Ionization: - Adjust mobile phase pH - Check for ion suppression degradation->ionization ms_method Optimize MS Method: - Confirm MRM transitions - Optimize collision energy ionization->ms_method chromatography Improve Chromatography: - Check for peak shape issues - Perform column maintenance ms_method->chromatography signal_restored Signal Restored chromatography->signal_restored

Caption: A logical workflow for troubleshooting low LC-MS signal.

Standard_Curve_Prep cluster_stock Stock Solution cluster_working Working Standards weigh Weigh Standard dissolve Dissolve in appropriate solvent (e.g., MeOH/Acidic Buffer) weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock on Ice aliquot->thaw dilute Perform Serial Dilutions in initial mobile phase thaw->dilute analyze Analyze Immediately or Store in Cooled Autosampler dilute->analyze

Caption: Workflow for preparing this compound standards.

References

Technical Support Center: 7-Methylundecanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of 7-Methylundecanoyl-CoA detection.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of acyl-CoA intermediates, including this compound.[1][2] This technique offers high selectivity and sensitivity compared to other methods like HPLC with UV detection, fluorescence-based enzymatic assays, or gas chromatography-mass spectrometry (GC-MS).[1]

Q2: How can I improve the extraction efficiency of this compound from my samples?

A2: An improved method for long-chain acyl-CoA extraction involves homogenization of tissue samples in a potassium phosphate (KH2PO4) buffer, followed by the addition of 2-propanol and subsequent extraction with acetonitrile (ACN).[3] This method has been shown to increase recovery to 70-80%.[3] For cellular samples, extraction with ice-cold 10% trichloroacetic acid (TCA) is also a common and effective method.[4]

Q3: What are the optimal storage conditions for this compound to prevent degradation?

A3: Acyl-CoA species can be unstable. For optimal stability, it is recommended to store extracts as a dry pellet at -80°C.[5] If storing as a product, it should be in a sealed container away from light.[6]

Q4: What are the characteristic mass spectrometry fragmentation patterns for acyl-CoAs?

A4: In positive ion mode MS/MS, acyl-CoAs typically exhibit a characteristic fragmentation pattern. A common fragmentation occurs at the 3'-phosphate-adenosine-5'-diphosphate, leading to a neutral loss of 507 Da.[7] The resulting fragment ion, [M-507+H]+, is characteristic for each acyl-CoA and can be used for identification and quantification.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Inefficient extractionOptimize your extraction protocol. Consider using an improved method with KH2PO4 buffer, 2-propanol, and acetonitrile for tissue samples, which has shown recovery rates of 70-80%.[3] For cells, consider extraction with 10% TCA.[4]
Degradation of this compoundEnsure proper sample handling and storage. Store samples as a dry pellet at -80°C and minimize freeze-thaw cycles.[5] Prepare fresh standards for each experiment.
Suboptimal LC-MS/MS parametersOptimize MS parameters by infusing a this compound standard to determine the optimal precursor and product ions and collision energy.[1][7] Use a reversed-phase C18 column with a suitable gradient of an aqueous buffer (e.g., with 5 mM ammonium acetate) and an organic solvent like methanol or acetonitrile.[5]
High Background Noise Matrix effects from the sampleIncorporate a solid-phase extraction (SPE) clean-up step after the initial extraction. Oligonucleotide purification columns can be effective for binding and eluting acyl-CoAs.[3]
Contamination from reagents or labwareUse high-purity solvents and reagents (e.g., LC-MS grade). Ensure all labware is thoroughly cleaned to avoid contamination.
Poor Peak Shape in Chromatography Inappropriate column or mobile phaseUse a C18 reversed-phase column suitable for long-chain acyl-CoAs.[3] Optimize the mobile phase composition and gradient. A common mobile phase consists of water with 5 mM ammonium acetate (pH ~6.8) and methanol or acetonitrile as the organic solvent.[5]
Sample overloadReduce the amount of sample injected onto the column. The injection volume should be optimized based on your sample concentration and instrument sensitivity.[5]
Inconsistent Quantification Results Lack of a suitable internal standardSynthesize or acquire a stable isotope-labeled internal standard for this compound (e.g., ¹³C-labeled). This will help to correct for variations in extraction efficiency and matrix effects.[4]
Standard curve issuesPrepare a fresh standard curve for each batch of samples. Ensure the concentration range of your standard curve brackets the expected concentration of this compound in your samples.

Experimental Protocols

Protocol 1: Enhanced Extraction of this compound from Tissue Samples

This protocol is adapted from an improved method for long-chain acyl-CoA extraction with high recovery.[3]

  • Homogenization: Homogenize less than 100 mg of tissue in a glass homogenizer with 100 mM potassium phosphate (KH2PO4) buffer (pH 4.9).

  • Solvent Addition: Add 2-propanol to the homogenate and homogenize again.

  • Extraction: Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN).

  • Solid-Phase Purification:

    • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs using 2-propanol.

  • Concentration and Analysis:

    • Concentrate the eluent.

    • Resuspend the concentrated sample and inject it onto a C18 HPLC column for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for LC-MS/MS analysis of long-chain acyl-CoAs.[5]

  • Liquid Chromatography:

    • Column: Use a Luna C18 column (100 x 2.0 mm i.d., 3 µm) or equivalent.

    • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).

    • Mobile Phase B: Methanol.

    • Gradient:

      • 0-1.5 min: 2% B

      • 1.5-3 min: Ramp to 15% B

      • 3-5.5 min: Ramp to 95% B

      • 5.5-14.5 min: Hold at 95% B

      • 14.5-15 min: Return to 2% B

      • 15-20 min: Re-equilibrate at 2% B

    • Injection Volume: 7 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • Precursor Ion: Determine the m/z of the protonated this compound molecule [M+H]⁺.

    • Product Ion: Monitor for the characteristic fragment ion resulting from the neutral loss of the adenosine 3'-phosphate 5'-diphosphate moiety ([M-507+H]⁺).[7]

    • Optimize collision energy and other MS parameters using a pure standard of this compound.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_purification Purification cluster_analysis Analysis Tissue_Sample Tissue Sample (<100mg) Homogenization Homogenize in KH2PO4 Buffer Tissue_Sample->Homogenization Solvent_Addition Add 2-Propanol & Acetonitrile Homogenization->Solvent_Addition Extraction Extract Acyl-CoAs Solvent_Addition->Extraction SPE Solid-Phase Extraction (Oligonucleotide Column) Extraction->SPE Elution Elute with 2-Propanol SPE->Elution Concentration Concentrate Eluent Elution->Concentration LC_Separation C18 RP-HPLC Separation Concentration->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, SRM/PRM) LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis

Caption: Workflow for enhancing this compound detection.

troubleshooting_logic Start Low Signal Intensity? Check_Extraction Review Extraction Protocol Start->Check_Extraction Yes High_Background High Background Noise? Start->High_Background No Check_Storage Verify Sample Stability (Stored at -80°C?) Check_Extraction->Check_Storage Optimize_MS Optimize MS Parameters (Infuse Standard) Check_Storage->Optimize_MS Success Improved Sensitivity Optimize_MS->Success Use_SPE Add SPE Cleanup Step? Inconsistent_Quant Inconsistent Quantification? Use_SPE->Inconsistent_Quant No Use_SPE->Success Yes High_Background->Use_SPE Yes High_Background->Inconsistent_Quant No Use_IS Using Stable Isotope Internal Standard? Use_IS->Success Yes Use_IS->Success No, Implement IS Inconsistent_Quant->Use_IS Yes Inconsistent_Quant->Success No

Caption: Troubleshooting logic for low signal in this compound detection.

References

Validation & Comparative

7-Methylundecanoyl-CoA as a Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of novel biomarkers is a critical step in advancing diagnostics and therapeutic strategies. This guide provides a comparative analysis of 7-Methylundecanoyl-CoA, a branched-chain acyl-coenzyme A, against established biomarkers, offering insights into its potential and the rigorous process of validation.

Currently, this compound is considered a research-stage biomarker without established clinical validation for a specific disease. However, its structural class—branched-chain acyl-CoAs—is implicated in certain inborn errors of metabolism. This guide will, therefore, compare the theoretical validation pathway for this compound with that of a well-established biomarker for a related disorder: phytanic acid for Adult Refsum Disease.

Biomarker Performance Comparison

A direct comparison of performance metrics for this compound is not possible due to the lack of validation studies. The following table contrasts the known performance of phytanic acid with the hypothetical validation targets for a novel biomarker like this compound.

BiomarkerDiseaseMethod of AnalysisSensitivitySpecificityNormal RangePathological Range
This compound Hypothetical: Disorder of branched-chain fatty acid metabolismLC-MS/MSNot EstablishedNot EstablishedNot EstablishedNot Established
Phytanic Acid Adult Refsum DiseaseGC-MSHigh (Considered diagnostic)High0-33 µmol/L[1]992-6400 µmol/L (untreated)[1]

Signaling Pathway and Diagnostic Logic

The rationale for investigating branched-chain acyl-CoAs like this compound as biomarkers stems from their role in fatty acid metabolism. Inborn errors of metabolism can lead to the accumulation of specific acyl-CoA species, which can then be detected in biological samples.

Metabolic Pathway and Biomarker Logic cluster_0 Normal Metabolism cluster_1 Metabolic Disorder Dietary Branched-Chain Fatty Acids Dietary Branched-Chain Fatty Acids This compound This compound Dietary Branched-Chain Fatty Acids->this compound Dietary Branched-Chain Fatty Acids->this compound Metabolic Products Metabolic Products This compound->Metabolic Products Enzymatic Degradation Dietary Branched-Chain Fatty Acids_d Dietary Branched-Chain Fatty Acids 7-Methylundecanoyl-CoA_d This compound Dietary Branched-Chain Fatty Acids_d->7-Methylundecanoyl-CoA_d Metabolic Block Enzyme Deficiency 7-Methylundecanoyl-CoA_d->Metabolic Block Accumulation in Tissues/Fluids Accumulation in Tissues/Fluids Metabolic Block->Accumulation in Tissues/Fluids Biomarker Detection Biomarker Detection Accumulation in Tissues/Fluids->Biomarker Detection

Caption: Metabolic basis for biomarker discovery in fatty acid disorders.

Experimental Protocols

Quantification of this compound in Biological Samples (Hypothetical Protocol based on general acyl-CoA analysis)

This protocol outlines a general procedure for the analysis of acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4]

1. Sample Preparation:

  • Homogenize tissue or cell samples in a cold extraction solution (e.g., 2:1:1 acetonitrile:isopropanol:water).
  • Centrifuge to pellet proteins and other cellular debris.
  • Collect the supernatant containing the acyl-CoAs.
  • Perform solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.
  • Evaporate the solvent and reconstitute the sample in a suitable buffer for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: C18 reverse-phase column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from low to high organic phase to elute acyl-CoAs based on their hydrophobicity.
  • Mass Spectrometry:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound. A common neutral loss of 507 Da (adenosine diphosphate) is characteristic of acyl-CoAs.

3. Data Analysis:

  • Quantify the amount of this compound by comparing its peak area to that of a known concentration of an internal standard (e.g., a stable isotope-labeled version of the analyte).

Quantification of Phytanic Acid in Plasma (Established Protocol)

This protocol describes the analysis of phytanic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Extract total lipids from a plasma sample using a solvent mixture (e.g., chloroform:methanol).
  • Saponify the lipid extract using a strong base (e.g., potassium hydroxide) to release the fatty acids from their esterified forms.
  • Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).
  • Derivatize the fatty acids to their methyl esters (FAMEs) using a reagent like boron trifluoride-methanol.

2. GC-MS Analysis:

  • Gas Chromatography:
  • Column: A capillary column suitable for FAME analysis (e.g., DB-225).
  • Carrier Gas: Helium.
  • Temperature Program: A temperature gradient to separate the different FAMEs based on their boiling points and polarity.
  • Mass Spectrometry:
  • Ionization Mode: Electron Ionization (EI).
  • Analysis Mode: Selected Ion Monitoring (SIM) to detect the characteristic ions of phytanic acid methyl ester.

3. Data Analysis:

  • Quantify the amount of phytanic acid by comparing its peak area to that of an internal standard (e.g., a deuterated form of phytanic acid) added at the beginning of the sample preparation.

Experimental Workflow for Biomarker Validation

The validation of a novel biomarker like this compound requires a multi-stage process to establish its clinical utility.

Biomarker Validation Workflow cluster_analytical Analytical Validation Steps cluster_clinical Clinical Validation Studies Discovery Discovery Analytical_Validation Analytical Validation Discovery->Analytical_Validation Develop & Optimize Assay Clinical_Validation Clinical Validation Analytical_Validation->Clinical_Validation Establish Performance (Sensitivity, Specificity) Accuracy Accuracy Analytical_Validation->Accuracy Precision Precision Analytical_Validation->Precision Linearity Linearity Analytical_Validation->Linearity LOD_LOQ LOD/LOQ Analytical_Validation->LOD_LOQ Clinical_Utility Clinical_Utility Clinical_Validation->Clinical_Utility Demonstrate Impact on Patient Outcomes Case_Control Case-Control Studies Clinical_Validation->Case_Control Cohort_Studies Prospective Cohort Studies Clinical_Validation->Cohort_Studies ROC_Analysis ROC Curve Analysis Clinical_Validation->ROC_Analysis

Caption: A stepwise workflow for biomarker validation.

Conclusion

The validation of this compound as a clinical biomarker is still in its nascent stages. While it belongs to a class of molecules with known relevance to metabolic disorders, extensive research is required to establish its diagnostic or prognostic value for a specific disease. In contrast, phytanic acid serves as a prime example of a well-validated biomarker for Adult Refsum Disease, with established analytical methods and clear clinical interpretation. For researchers and drug development professionals, the journey of a potential biomarker from discovery to clinical utility is a long and rigorous one, demanding robust analytical validation, comprehensive clinical studies, and a clear demonstration of its impact on patient care. Future research on this compound should focus on identifying a specific disease context, developing and validating a sensitive and specific analytical method, and conducting well-designed clinical studies to evaluate its performance against existing diagnostic standards.

References

A Researcher's Guide to Comparative Metabolomics of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl branches along their acyl chain. Predominantly found in bacteria and ruminant-derived food products, BCFAs are gaining increasing attention in biomedical research due to their diverse biological roles, from maintaining cell membrane fluidity to modulating host-microbe interactions and influencing disease pathogenesis. This guide provides a comparative overview of BCFA metabolomics, focusing on their synthesis, analytical methodologies, and differential abundance in various biological contexts.

Comparative Analysis of Branched-Chain Fatty Acid Abundance

The concentration and composition of BCFAs can vary significantly across different biological samples. Understanding these variations is crucial for identifying potential biomarkers and elucidating the functional roles of BCFAs in health and disease.

Table 1: Comparative Abundance of Branched-Chain Fatty Acids in Mammalian Milk

Fatty AcidHuman Milk (%)Cow Milk (%)Goat Milk (%)Yak Milk (%)Camel Milk (%)
iso-BCFAs
i14:00.050.420.380.650.88
i15:00.040.480.450.781.05
i16:00.060.350.320.550.75
i17:00.030.550.510.891.21
anteiso-BCFAs
ai15:00.100.580.540.951.28
ai17:00.090.620.581.021.37
Total BCFAs 0.37 2.27 2.30 3.91 6.04

Data adapted from a 2023 study on fatty acid composition in mammalian milk.[1]

Table 2: Estimated Daily Intake of Branched-Chain Fatty Acids in the American Diet

Food GroupMean BCFA Intake (mg/day)
Dairy Products250
Beef Products150
Other100
Total Estimated Intake 500

These estimates highlight that dairy and beef are the primary dietary sources of BCFAs.[2][3]

Biosynthesis of Branched-Chain Fatty Acids

BCFAs are primarily synthesized from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[4] This process is particularly well-characterized in bacteria. The initial steps involve the conversion of BCAAs to their corresponding α-keto acids, a reaction catalyzed by branched-chain amino acid transaminase (BCAT).[5] Subsequently, the branched-chain α-keto acid dehydrogenase (BKD) complex catalyzes the synthesis of acyl-CoA esters, which then serve as primers for fatty acid synthase (FASII) to produce the final branched-chain fatty acids.[5]

BCFA_Synthesis_Pathway cluster_BCAA Branched-Chain Amino Acids cluster_KetoAcids α-Keto Acids cluster_AcylCoA Acyl-CoA Primers cluster_BCFA Branched-Chain Fatty Acids Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT BCAT Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BKD BKD Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA Even_iso_BCFA Even-numbered iso-BCFAs Isobutyryl_CoA->Even_iso_BCFA FASII FASII Odd_iso_BCFA Odd-numbered iso-BCFAs Isovaleryl_CoA->Odd_iso_BCFA Odd_anteiso_BCFA Odd-numbered anteiso-BCFAs Methylbutyryl_CoA->Odd_anteiso_BCFA BCAT->KIV BCAT->KIC BCAT->KMV BKD->Isobutyryl_CoA BKD->Isovaleryl_CoA BKD->Methylbutyryl_CoA FASII->Even_iso_BCFA FASII->Odd_iso_BCFA FASII->Odd_anteiso_BCFA

Bacterial synthesis pathway of BCFAs from BCAAs.

Experimental Protocols for BCFA Analysis

Accurate quantification and identification of BCFAs require robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most common platforms used for BCFA metabolomics.

Protocol 1: GC-MS Analysis of BCFAs in Biological Samples

This protocol is adapted from a method for the simultaneous determination of short-chain fatty acids and branched-chain amino acids.[6][7]

1. Sample Preparation:

  • Feces: To 50-150 mg of feces, add 1000 µL of 0.005 M aqueous NaOH containing an internal standard (e.g., 5 µg/mL caproic acid-d3). Homogenize for 10 minutes and centrifuge at 13,200 x g at 4°C for 20 minutes. Transfer 500 µL of the supernatant to a new tube and add 300 µL of water.[6]

  • Urine and Plasma: Mix 300 µL of the sample with 500 µL of 0.005 M aqueous NaOH containing the internal standard.[6]

2. Derivatization:

  • To the prepared sample, add 300 µL of propanol and 200 µL of pyridine.

  • Add 100 µL of propyl chloroformate (PCF) and vortex for 10 seconds, followed by ultrasonication for 1 minute.[6]

3. Extraction:

  • Perform a two-step extraction with hexane. Add 500 µL of hexane, vortex, and centrifuge. Collect the hexane layer. Repeat the extraction with another 500 µL of hexane and combine the extracts.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized extract in split mode (e.g., 10:1 ratio).

  • Use a suitable GC column (e.g., Agilent J&W DB-5ms).

  • The oven temperature program can be set as follows: initial temperature of 50°C for 2 minutes, ramp to 70°C at 10°C/min, then to 85°C at 3°C/min, to 110°C at 5°C/min, and finally to 290°C at 30°C/min, holding for 8 minutes.[6]

  • Set the temperatures for the front inlet, transfer line, and ion source to 260°C, 290°C, and 230°C, respectively.[6]

  • Use helium as the carrier gas at a constant flow rate of 1 mL/min.[6]

Protocol 2: General Workflow for LC-MS Based Metabolomics

This workflow provides a general overview of the steps involved in untargeted metabolomics experiments, which can be adapted for BCFA analysis.

Experimental_Workflow SampleCollection 1. Sample Collection (e.g., tissues, cells, biofluids) Quenching 2. Quenching (e.g., liquid nitrogen, cold methanol) to halt metabolic activity SampleCollection->Quenching Extraction 3. Metabolite Extraction (e.g., Bligh-Dyer, Folch method) Quenching->Extraction LCMS_Analysis 4. LC-MS/MS Analysis (e.g., UHPLC-QTOF-MS) Extraction->LCMS_Analysis DataProcessing 5. Data Processing (Peak picking, alignment, normalization) LCMS_Analysis->DataProcessing StatisticalAnalysis 6. Statistical Analysis (PCA, OPLS-DA, Volcano plots) DataProcessing->StatisticalAnalysis Identification 7. Metabolite Identification (MS/MS fragmentation, database search) StatisticalAnalysis->Identification

General experimental workflow for LC-MS based metabolomics.

Comparative Performance of Analytical Platforms

The choice of analytical platform depends on the specific research question, the complexity of the sample matrix, and the desired level of detail.

Table 3: Comparison of GC-MS and LC-MS for BCFA Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Derivatization Often required to increase volatility (e.g., FAMEs, PCF derivatives).[6][8]Typically not required, allowing for analysis of native compounds.
Isomer Separation Can be challenging for structural isomers.Advanced column chemistries (e.g., chiral columns) can provide excellent separation of iso- and anteiso- isomers.[9][10]
Sensitivity Generally high, with limits of detection in the ng/mL range.[8]High sensitivity, with detection limits as low as 0.5 ng/mL reported.[8]
Throughput Can be lower due to longer run times and sample preparation.Higher throughput is often achievable with modern UHPLC systems.
Compound Coverage Well-suited for volatile and semi-volatile BCFAs.Broader coverage of BCFAs, including less volatile and longer-chain species.
Typical Application Targeted quantification of known BCFAs.Untargeted metabolomics and discovery of novel BCFAs.[8]

Signaling Pathways and Biological Roles

BCFAs are not merely structural components of cell membranes; they are also involved in various signaling pathways. For instance, short-chain fatty acids (SCFAs), a class that includes some BCFAs, can activate G-protein-coupled receptors (GPCRs) and inhibit histone deacetylases (HDACs), thereby influencing inflammation, glucose metabolism, and lipid metabolism.[11]

Signaling_Pathways cluster_Cell Cell cluster_Response Cellular Response BCFA Branched-Chain Fatty Acids GPCR G-Protein-Coupled Receptors (GPCRs) BCFA->GPCR Activation HDAC Histone Deacetylases (HDACs) BCFA->HDAC Inhibition Downstream Downstream Signaling (e.g., MAPK, NF-κB) GPCR->Downstream GeneExpression Altered Gene Expression HDAC->GeneExpression Deacetylation Downstream->GeneExpression Inflammation Modulation of Inflammation GeneExpression->Inflammation Metabolism Regulation of Glucose & Lipid Metabolism GeneExpression->Metabolism

Simplified overview of BCFA-related signaling pathways.

Concluding Remarks

The field of BCFA metabolomics is rapidly evolving, with advancements in analytical technologies enabling more comprehensive and sensitive detection of these important lipids. This guide provides a foundational comparison of BCFA metabolism, analysis, and biological roles. As research in this area continues to expand, a deeper understanding of the intricate interplay between BCFAs, the microbiome, and host physiology will undoubtedly emerge, paving the way for novel diagnostic and therapeutic strategies in a range of diseases.

References

A Researcher's Guide to Confirming the Identity of 7-Methylundecanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific lipid molecules are paramount. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of 7-Methylundecanoyl-CoA, a branched-chain fatty acyl-CoA, in biological samples. We will delve into the primary analytical techniques, providing supporting data and detailed experimental protocols to aid in methodological selection and implementation.

Introduction to this compound and Analytical Challenges

This compound is a medium-chain branched-chain fatty acyl-CoA. These molecules are important intermediates in cellular metabolism, involved in pathways such as fatty acid biosynthesis and degradation. The accurate measurement of specific branched-chain acyl-CoAs is crucial for understanding their roles in various physiological and pathological processes. However, their analysis in complex biological matrices presents several challenges:

  • Low Abundance: Acyl-CoAs are typically present at low concentrations in cells and tissues.

  • Isomeric Complexity: Biological samples often contain a mixture of structural isomers of branched-chain fatty acids, which can be difficult to separate and distinguish.

  • Physicochemical Properties: The amphiphilic nature of acyl-CoAs, possessing both a polar head group (Coenzyme A) and a nonpolar fatty acyl chain, can lead to poor chromatographic peak shape and adsorption to surfaces.

  • Standard Availability: The lack of commercially available standards for many branched-chain acyl-CoAs, including this compound, complicates method development and absolute quantification.

This guide will focus on the two primary analytical techniques for the identification and quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methodologies

The two principal methods for the analysis of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct analysis of the intact molecule, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the 7-methylundecanoic acid after hydrolysis and derivatization.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Intact this compound7-Methylundecanoic acid (after hydrolysis and derivatization)
Sample Prep Extraction from biological matrix.Extraction, hydrolysis of the CoA ester, and chemical derivatization (e.g., methylation).
Separation Reversed-phase or HILIC chromatography.Capillary gas chromatography.
Detection ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode.Electron Ionization (EI) or Chemical Ionization (CI) MS.
Sensitivity High (pmol to fmol range).High (ng to pg range).
Specificity High, based on precursor and product ion masses.High, based on retention time and mass spectrum.
Isomer Sep. Can be challenging; requires optimized chromatography.Often provides better separation of isomers.
Throughput Relatively high.Lower, due to longer run times and sample prep.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the direct analysis of acyl-CoAs due to its high sensitivity and specificity.

Experimental Workflow

Sample Biological Sample (Tissue, Cells) Extraction Extraction with 80% Methanol Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Down Supernatant->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Hydrolysis Alkaline Hydrolysis (saponification) Extraction->Hydrolysis Acidification Acidification Hydrolysis->Acidification FA_Extraction Fatty Acid Extraction Acidification->FA_Extraction Derivatization Derivatization (e.g., with BF₃-Methanol) FA_Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS cluster_lcms LC-MS/MS Approach cluster_gcms GC-MS Approach LC_Retention Correct Retention Time Precursor_Ion Accurate Precursor Ion (Q1) LC_Retention->Precursor_Ion Product_Ion Characteristic Product Ion (Q3) Precursor_Ion->Product_Ion LC_Confirmation Confirmed Identity (LC-MS/MS) Product_Ion->LC_Confirmation Final_Confirmation High Confidence Confirmation LC_Confirmation->Final_Confirmation GC_Retention Correct Retention Time Mass_Spectrum Matching Mass Spectrum GC_Retention->Mass_Spectrum GC_Confirmation Confirmed Identity (GC-MS) Mass_Spectrum->GC_Confirmation GC_Confirmation->Final_Confirmation Initial_Hypothesis Hypothesis: This compound is present cluster_lcms cluster_lcms Initial_Hypothesis->cluster_lcms cluster_gcms cluster_gcms Initial_Hypothesis->cluster_gcms

The Impact of Acyl-CoA Structure on Enzyme Kinetics: A Comparative Analysis of 7-Methylundecanoyl-CoA and Straight-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between substrates and enzymes is paramount. The structure of a substrate, down to the placement of a single methyl group, can significantly alter the kinetics of an enzymatic reaction. This guide provides a comparative analysis of the enzymatic processing of 7-Methylundecanoyl-CoA, a branched-chain acyl-CoA, versus its straight-chain counterparts, offering insights into the impact of substrate structure on enzyme activity.

While direct kinetic data for this compound is not extensively available in the public domain, we can infer its behavior by examining studies on analogous branched-chain acyl-CoAs and comparing them with straight-chain acyl-CoAs of similar carbon chain length (C12). This comparison focuses on key enzymes in fatty acid metabolism, such as acyl-CoA dehydrogenases (ACADs) and acyl-CoA synthetases (ACSs).

Executive Summary of Enzyme Kinetics: Branched vs. Straight-Chain Acyl-CoAs

The presence of a methyl group in the acyl chain, as seen in this compound, introduces steric hindrance and alters the molecule's hydrophobicity. These changes can significantly impact how the substrate binds to the active site of an enzyme and the subsequent catalytic efficiency.

Generally, enzymes that metabolize fatty acids exhibit a preference for straight-chain acyl-CoAs. The introduction of a branch often leads to a decrease in the maximum reaction velocity (Vmax) and can either increase or decrease the Michaelis constant (Km), reflecting changes in both catalytic turnover and substrate binding affinity. However, some enzymes, particularly those involved in the metabolism of branched-chain amino acids, have evolved to efficiently process branched-chain acyl-CoAs.

Comparative Kinetic Data

The following table summarizes representative kinetic data for enzymes acting on straight-chain and branched-chain acyl-CoA substrates. It is important to note that these values are compiled from various studies and experimental conditions may differ. Dodecanoyl-CoA (C12) is used as the primary straight-chain comparator for the inferred kinetics of this compound (branched C12).

Enzyme FamilySubstrate TypeRepresentative SubstrateVmax (Relative Activity %)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Acyl-CoA Dehydrogenase (MCAD) Straight-ChainDodecanoyl-CoA (C12)1002-5~10~2-5 x 10⁶
Branched-ChainThis compound (C12, inferred)< 100> 5< 10< 2 x 10⁶
Branched-Chain2-Methylbutyryl-CoA (C5)High---
Long-Chain Acyl-CoA Synthetase (ACSL) Straight-ChainDodecanoic Acid (C12)1005-10--
Branched-Chain7-Methylundecanoic Acid (C12, inferred)< 100> 10--

Values for this compound are inferred based on general trends observed for branched-chain substrates and are for comparative purposes.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and experimental approaches for studying these enzymes, the following diagrams are provided.

fatty_acid_beta_oxidation cluster_beta_oxidation Mitochondrial β-Oxidation Pathway Acyl-CoA Acyl-CoA Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase FAD FAD Acyl-CoA_Dehydrogenase_reaction FADH2 FADH2 Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase H2O H2O Enoyl-CoA_Hydratase_reaction Ketoacyl-CoA Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA Hydroxyacyl-CoA Dehydrogenase NAD+ NAD+ Hydroxyacyl-CoA_Dehydrogenase_reaction NADH NADH Acetyl-CoA Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA Thiolase Shorter_Acyl_CoA Shorter_Acyl_CoA Ketoacyl-CoA->Shorter_Acyl_CoA Thiolase CoA-SH CoA-SH Thiolase_reaction TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle Shorter_Acyl_CoA->Acyl-CoA Next Cycle Acyl-CoA_Dehydrogenase_reaction->FADH2 Hydroxyacyl-CoA_Dehydrogenase_reaction->NADH

Caption: Mitochondrial β-oxidation pathway for acyl-CoAs.

experimental_workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_data Data Analysis Tissue_or_Cells Tissue_or_Cells Homogenization Homogenization Tissue_or_Cells->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Reaction_Mixture Reaction_Mixture Supernatant->Reaction_Mixture Enzyme Source Substrate_Incubation Substrate_Incubation Reaction_Mixture->Substrate_Incubation Measurement Measurement Substrate_Incubation->Measurement Raw_Data Raw_Data Measurement->Raw_Data Kinetic_Parameters Kinetic_Parameters Raw_Data->Kinetic_Parameters Michaelis-Menten Lineweaver-Burk

Caption: General experimental workflow for enzyme kinetic analysis.

Experimental Protocols

Accurate determination of kinetic parameters relies on robust experimental design. Below are detailed methodologies for assaying the activity of key enzymes involved in acyl-CoA metabolism.

Spectrophotometric Assay for Acyl-CoA Dehydrogenase (ACAD) Activity

This assay measures the reduction of a chromogenic substrate coupled to the oxidation of the acyl-CoA.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Acyl-CoA substrate (e.g., Dodecanoyl-CoA or this compound), 10 mM stock

  • Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP), 1 mM

  • Phenazine methosulfate (PMS), 10 mM

  • Enzyme preparation (mitochondrial fraction or purified enzyme)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, DCPIP, and PMS.

  • Add the enzyme preparation to the reaction mixture and incubate for 2 minutes at 37°C to establish a baseline.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 600 nm for 5 minutes. The rate of DCPIP reduction is proportional to the enzyme activity.

  • Vary the concentration of the acyl-CoA substrate to determine Km and Vmax.

Radiometric Assay for Acyl-CoA Synthetase (ACS) Activity

This highly sensitive assay measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.

Materials:

  • HEPES buffer (50 mM, pH 7.5)

  • ATP, 100 mM

  • Coenzyme A (CoA), 10 mM

  • MgCl₂, 100 mM

  • [¹⁴C]-labeled fatty acid (e.g., [¹⁴C]-Dodecanoic acid), specific activity >50 mCi/mmol

  • Bovine serum albumin (BSA), fatty acid-free

  • Enzyme preparation (microsomal fraction or purified enzyme)

  • Scintillation cocktail and counter

Procedure:

  • Prepare the [¹⁴C]-fatty acid substrate by complexing it with BSA.

  • In a reaction tube, combine HEPES buffer, ATP, CoA, and MgCl₂.

  • Add the enzyme preparation and pre-incubate for 5 minutes at 37°C.

  • Start the reaction by adding the [¹⁴C]-fatty acid-BSA complex.

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction by adding a quench solution (e.g., isopropanol/heptane/water).

  • Extract the unreacted [¹⁴C]-fatty acid into the organic phase by vortexing and centrifugation.

  • Measure the radioactivity in the aqueous phase, which contains the [¹⁴C]-acyl-CoA, using a scintillation counter.

  • Vary the concentration of the fatty acid substrate to determine kinetic parameters.

Conclusion

The structural differences between this compound and straight-chain acyl-CoAs have a discernible impact on their interaction with metabolic enzymes. While straight-chain acyl-CoAs are generally preferred substrates, leading to higher reaction velocities, the metabolism of branched-chain variants is crucial for various physiological processes. The provided data and protocols offer a framework for researchers to investigate these differences further, aiding in the design of novel therapeutics and a deeper understanding of fatty acid metabolism. The logical next step for the field would be to perform direct kinetic analysis of this compound with a panel of relevant enzymes to confirm the inferred kinetic properties.

Independent Verification of 7-Methylundecanoyl-CoA's Metabolic Role: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic role of 7-Methylundecanoyl-CoA and related acyl-Coenzyme A (acyl-CoA) molecules. Due to the limited direct experimental data exclusively on this compound, this guide draws comparisons with other well-characterized straight-chain and branched-chain acyl-CoAs to infer its likely metabolic functions. The information presented is supported by established experimental methodologies and quantitative data from studies on analogous compounds.

Introduction to Acyl-CoAs in Metabolism

Acyl-CoAs are central intermediates in a multitude of metabolic pathways, including fatty acid metabolism and the biosynthesis of complex natural products like polyketides.[1][2] The structure of the acyl chain, whether it is straight or branched, significantly influences its metabolic fate and incorporation into downstream products. This compound, a C12 fatty acyl-CoA with a methyl branch at the 7th position, is predicted to serve as a specialized building block in both primary and secondary metabolism.

Comparative Analysis of Acyl-CoA Metabolism

The metabolic role of an acyl-CoA is primarily determined by its interaction with various enzymes. Here, we compare the likely metabolic processing of this compound with a straight-chain counterpart (Lauroyl-CoA, C12:0) and a more common branched-chain precursor (isobutyryl-CoA).

Table 1: Comparative Quantitative Analysis of Acyl-CoA Pools

Acyl-CoA SpeciesTypical Intracellular Concentration (nmol/g wet weight) in StreptomycesRelative Abundance (%)Key Metabolic RolesSupporting Evidence
Acetyl-CoA10 - 50HighCentral metabolism, Fatty acid & Polyketide synthesis starter[3]
Propionyl-CoA5 - 20MediumFatty acid & Polyketide synthesis starter/extender[3]
Isobutyryl-CoA1 - 10LowBranched-chain fatty acid & Polyketide synthesis starter[1]
Lauroyl-CoA (C12:0)0.1 - 5LowFatty acid metabolism, potential polyketide starter[4]
This compound (C12:1-Me) Estimated: 0.05 - 2 Very Low Likely precursor for specialized polyketides and lipids Inference from analogous compounds

Note: The concentration for this compound is an estimate based on the typical lower abundance of longer and branched-chain acyl-CoAs compared to primary metabolic precursors.

Experimental Protocols for Acyl-CoA Analysis

The independent verification of the metabolic role of this compound necessitates precise and sensitive analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoA species.[4][5]

Protocol 1: Extraction and Quantification of Acyl-CoAs from Bacterial Cultures

This protocol is adapted from established methods for analyzing acyl-CoA pools in Streptomyces, a common producer of polyketides.[3]

1. Sample Collection and Quenching:

  • Harvest bacterial cells from liquid culture by rapid filtration.

  • Immediately quench metabolic activity by immersing the cell-laden filter in a cold (-20°C) 60:40 (v/v) methanol:water solution.

2. Extraction:

  • Resuspend the quenched cells in a cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol:water).

  • Disrupt the cells using bead beating or sonication on ice.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the acyl-CoAs.

3. LC-MS/MS Analysis:

  • Chromatography: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of aqueous ammonium acetate and acetonitrile.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5] The MRM transitions are specific for each acyl-CoA, based on the precursor ion (the intact acyl-CoA) and a characteristic product ion (e.g., the phosphopantetheine fragment).

  • Quantification: Generate standard curves using synthetic this compound and other acyl-CoA standards. Spike samples with a known amount of an internal standard (e.g., a ¹³C-labeled acyl-CoA) to correct for matrix effects and variations in extraction efficiency.

Visualizing Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed metabolic pathways involving this compound.

Fatty_Acid_Biosynthesis cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Fatty Acid Biosynthesis Isoleucine Isoleucine Branched-chain\nα-keto acids Branched-chain α-keto acids Isoleucine->Branched-chain\nα-keto acids Valine Valine Valine->Branched-chain\nα-keto acids Leucine Leucine Leucine->Branched-chain\nα-keto acids Branched-chain\nAcyl-CoA Starters Branched-chain Acyl-CoA Starters Branched-chain\nα-keto acids->Branched-chain\nAcyl-CoA Starters BCKDH This compound This compound Branched-chain\nAcyl-CoA Starters->this compound FAS elongation (Malonyl-CoA) Branched-chain\nFatty Acids Branched-chain Fatty Acids This compound->Branched-chain\nFatty Acids Thioesterase Polyketide\nBiosynthesis Polyketide Biosynthesis This compound->Polyketide\nBiosynthesis Incorporation into\nCellular Lipids Incorporation into Cellular Lipids Branched-chain\nFatty Acids->Incorporation into\nCellular Lipids

Caption: Biosynthesis of this compound.

Polyketide_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Assembly Line This compound This compound Loading\nModule Loading Module This compound->Loading\nModule Starter Unit Malonyl-CoA Malonyl-CoA Module 1 Module 1 Malonyl-CoA->Module 1 Extender Unit Methylmalonyl-CoA Methylmalonyl-CoA Module 2 Module 2 Methylmalonyl-CoA->Module 2 Extender Unit Loading\nModule->Module 1 Module 1->Module 2 Module n Module n Module 2->Module n Thioesterase\nDomain Thioesterase Domain Module n->Thioesterase\nDomain Polyketide\nProduct Polyketide Product Thioesterase\nDomain->Polyketide\nProduct

Caption: Incorporation of this compound into Polyketides.

Alternative Metabolic Fates and Competing Pathways

The metabolic flux towards this compound is influenced by the availability of its precursors and the activity of competing pathways.

Table 2: Comparison of Metabolic Pathways Utilizing Acyl-CoA Precursors

PathwayKey EnzymesPrecursorsProductsRelevance to this compound
Fatty Acid Synthesis (FAS) Fatty Acid Synthase ComplexAcetyl-CoA, Malonyl-CoA, Branched-chain startersStraight and Branched-chain fatty acidsPrimary route for biosynthesis
Polyketide Synthesis (PKS) Polyketide Synthase ComplexVarious acyl-CoAsPolyketides (e.g., antibiotics, statins)Key utilization pathway for specialized metabolites [1][2]
Beta-Oxidation Acyl-CoA DehydrogenasesFatty acyl-CoAsAcetyl-CoA, Propionyl-CoACatabolic pathway; likely less efficient for branched-chains
Mevalonate Pathway HMG-CoA ReductaseAcetyl-CoAIsoprenoids, CholesterolCompetes for the primary precursor, Acetyl-CoA [6]

Conclusion

The independent verification of this compound's metabolic role relies on advanced analytical techniques, primarily LC-MS/MS, to quantify its abundance and trace its incorporation into various biomolecules. While direct experimental data remains scarce, its structural similarity to other branched-chain fatty acyl-CoAs strongly suggests a primary role as a precursor for the biosynthesis of specialized lipids and complex polyketide natural products. Further research employing stable isotope labeling and metabolic flux analysis will be crucial to definitively elucidate its precise metabolic functions and regulatory mechanisms. This guide provides a framework for designing such experiments and interpreting the resulting data in the context of broader metabolic networks.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 7-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal of 7-Methylundecanoyl-CoA, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on general best practices for chemical waste disposal.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound was not identified, it is crucial to handle the compound with care. A general SDS for similar, non-hazardous substances suggests taking the following precautions:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Response: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and collect it for disposal. Avoid generating dust. Clean the affected area thoroughly.

Chemical Waste Characterization

Before disposal, it is essential to determine if the waste is hazardous. If a specific SDS is available for this compound, it will provide detailed information on its hazards. In the absence of a specific SDS, a conservative approach should be taken, treating the waste as potentially hazardous.

General guidelines for classifying chemical waste include[1]:

  • Flammability: Capable of causing fire.

  • Corrosivity: Ability to corrode metals.

  • Reactivity: Tendency to explode or release toxic gases.

  • Toxicity: Harmful or fatal if ingested or absorbed.

If the this compound waste is mixed with other chemicals, the entire mixture should be considered hazardous.

Disposal Procedures

The appropriate disposal method depends on whether the waste is classified as hazardous or non-hazardous.

3.1. Non-Hazardous Waste Disposal

If it is definitively determined that this compound and any associated waste are non-hazardous, and local regulations permit, the following general guidelines may apply[1][2]:

  • Solid Waste: Non-hazardous solid waste, such as contaminated lab supplies (e.g., absorbent paper, gloves), should be double-bagged in clear plastic bags for visual inspection and disposed of in the regular laboratory trash[3].

  • Aqueous Solutions: Small quantities of dilute, non-hazardous aqueous solutions may be permissible for drain disposal, provided the pH is between 5.5 and 10.5[1]. However, it is crucial to verify this with your institution's Environmental Health & Safety (EH&S) department and local wastewater treatment regulations[1][2].

3.2. Hazardous Waste Disposal

If this compound waste is considered hazardous, or if its hazard status is unknown, it must be disposed of as hazardous waste.

Step-by-Step Hazardous Waste Disposal Protocol:

  • Container Selection:

    • Use a chemically compatible container with a leak-proof, screw-on cap[3]. The original container is often the best choice if it is in good condition[2].

    • Ensure the container is clean and free of any residue from previous use.

    • Do not use food containers[2].

  • Waste Collection:

    • Collect liquid and solid waste in separate, appropriately labeled containers.

    • Do not overfill containers; leave at least 10% headspace to allow for expansion[2].

    • Keep waste containers closed except when adding waste[3].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste"[4].

    • Identify the full chemical name of all contents, including this compound and any solvents or other chemicals.

    • Indicate the approximate percentage of each component.

    • Include the date when waste was first added to the container.

  • Storage:

    • Store hazardous waste in a designated, secure area away from general laboratory traffic.

    • Segregate incompatible waste types (e.g., acids from bases, oxidizers from organics) to prevent dangerous reactions[2].

    • Use secondary containment (e.g., a larger, chemically resistant bin or tray) to capture any potential leaks[3]. The secondary container should be able to hold 110% of the volume of the primary container[3].

  • Disposal Request:

    • Contact your institution's EH&S department to schedule a hazardous waste pickup.

    • Follow all institutional procedures for waste collection requests[5]. Do not attempt to transport hazardous waste off-site yourself.

Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal (Non-Hazardous) 5.5 - 10.5[1]
Maximum Quantity for Sink Disposal A few hundred grams or milliliters per day[1]
Container Headspace At least 10%[2]
Secondary Containment Volume 110% of the primary container[3]
Laboratory Waste Accumulation Limit Typically no more than 25 gallons total[5]

Disposal Decision Workflow

start Start: this compound Waste Generated sds_check Consult Safety Data Sheet (SDS) start->sds_check is_hazardous Is the waste hazardous? sds_check->is_hazardous non_hazardous_disposal Follow Non-Hazardous Disposal Protocol is_hazardous->non_hazardous_disposal No hazardous_disposal Follow Hazardous Disposal Protocol is_hazardous->hazardous_disposal Yes ehs_consult Consult Institutional EH&S for Guidance is_hazardous->ehs_consult Unsure end End: Waste Disposed non_hazardous_disposal->end hazardous_disposal->end ehs_consult->hazardous_disposal

References

Essential Safety and Operational Guidance for Handling 7-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 7-Methylundecanoyl-CoA, tailored for researchers, scientists, and professionals in drug development. The following procedural guidance is based on best practices for handling similar long-chain fatty acyl-CoA molecules, as a specific Safety Data Sheet (SDS) for this compound was not located.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure a safe laboratory environment.[1][2] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[2][3]

Summary of Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or safety goggles.[2] A face shield may be required for procedures with a high risk of splashing.[4][5]Protects against splashes of chemical solutions.[2]
Hand Protection Nitrile or neoprene powder-free gloves are recommended.[3][5] Double gloving may be appropriate for higher-risk procedures.[3]Prevents skin contact with the chemical.[2] Gloves should be changed immediately if contaminated or compromised.[3]
Body Protection A laboratory coat or a disposable gown should be worn to prevent contamination of personal clothing.[3][5] For larger quantities or high-risk procedures, chemical-resistant coveralls may be necessary.[4]Protects skin and clothing from spills and contamination.[2]
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. If aerosols may be generated or if working with powders, a fit-tested N95 respirator or higher should be used.[5]Protects against inhalation of aerosols or fine particles.

Operational Plan: Handling and Storage

Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Follow the manufacturer's recommendations for storage temperature, which is typically in a freezer (-20°C or -80°C) to maintain stability.

Handling:

  • Preparation: Before handling, ensure that a designated work area is clean and uncluttered. An emergency eye wash station and safety shower should be readily accessible.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the material into smaller, single-use volumes upon first use.

  • Weighing (if solid): If handling a powdered form, conduct this in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Dissolving: When preparing solutions, add the solvent to the this compound slowly. If the solvent is volatile or flammable, work in a chemical fume hood.

Disposal Plan

Waste Identification: All materials that come into contact with this compound, including gloves, disposable lab coats, pipette tips, and empty containers, should be considered chemical waste.

Waste Segregation and Collection:

  • Collect all solid waste in a designated, labeled, and sealed waste container.

  • Collect all liquid waste in a separate, labeled, and sealed container. Do not mix with other incompatible waste streams.

Disposal Procedure: Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.

Experimental Workflow: Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Workspace prep_ppe->prep_area handle_aliquot Aliquot for Use/Storage prep_area->handle_aliquot Proceed to Handling handle_weigh Weigh (in fume hood if powder) handle_aliquot->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve disp_segregate Segregate Solid & Liquid Waste handle_dissolve->disp_segregate After Experimentation disp_collect Collect in Labeled Containers disp_segregate->disp_collect disp_contact Contact EHS for Pickup disp_collect->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.